molecular formula C19H25NO3S B2653642 N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide CAS No. 694467-10-2

N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

Número de catálogo: B2653642
Número CAS: 694467-10-2
Peso molecular: 347.47
Clave InChI: YSMKCYSJBHGLHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C19H25NO3S and its molecular weight is 347.47. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-3-23-18-13-14-19(17-12-8-7-11-16(17)18)24(21,22)20(2)15-9-5-4-6-10-15/h7-8,11-15H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMKCYSJBHGLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide: A Framework for Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound, N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide. Given the absence of extensive published data on this specific molecule, this document serves as a predictive and methodological resource. It is designed to guide researchers in the experimental determination of its key physicochemical parameters, which are critical for assessing its potential as a drug candidate.[1][2][3][4] The principles and protocols outlined herein are grounded in established pharmaceutical sciences and are broadly applicable to the characterization of new chemical entities (NCEs).

Molecular Structure and its Implications for Physicochemical Properties

The structure of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide is a composite of several functional groups that collectively define its chemical behavior. A thorough understanding of these components is fundamental to predicting its properties.

  • Naphthalene Core: The bulky, aromatic naphthalene ring system is inherently lipophilic and will significantly contribute to the molecule's overall hydrophobicity.[1] This feature is likely to favor binding to hydrophobic pockets in target proteins.

  • Sulfonamide Group (-SO₂N-): This is a critical functional group, acting as a hydrogen bond acceptor.[5][6][7] The sulfonamide moiety is a common feature in many drugs and influences both solubility and binding interactions.

  • N-cyclohexyl and N-methyl Groups: The cyclohexyl group further enhances lipophilicity, while the N-methyl group can influence the conformational flexibility and basicity of the nitrogen atom.

  • 4-Ethoxy Group (-OCH₂CH₃): The ethoxy group can act as a hydrogen bond acceptor and will have a modest impact on the molecule's polarity and solubility.

A preliminary analysis based on Lipinski's Rule of Five suggests that this molecule, with its significant lipophilic character, would require careful balancing of its properties to ensure adequate bioavailability for oral administration.[5][6][7][8]

Predicted Physicochemical Profile and Its Importance in Drug Discovery

The following table summarizes the predicted physicochemical properties of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide and the rationale behind these predictions.

Physicochemical PropertyPredicted Value/RangeRationale and Importance in Drug Discovery
Molecular Weight ~375.5 g/mol Below the 500 Dalton threshold of Lipinski's Rule of Five, which is favorable for oral absorption.[5][6]
Lipophilicity (logP) High (likely > 4)The extensive hydrocarbon framework (naphthalene, cyclohexyl) suggests high lipophilicity. While this can enhance membrane permeability and target binding, excessively high logP can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.[1][2][9]
Aqueous Solubility LowThe high predicted logP and the presence of a large, non-polar naphthalene ring suggest that the molecule will have low solubility in aqueous media. This is a critical parameter that will need to be experimentally determined and potentially improved through formulation strategies.[1][3]
pKa Weakly acidicThe sulfonamide proton is weakly acidic. The pKa will influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and binding characteristics.[3]
Hydrogen Bond Donors 0There are no traditional hydrogen bond donors (N-H, O-H).
Hydrogen Bond Acceptors 4 (2 from sulfonamide oxygens, 1 from ethoxy oxygen, 1 from sulfonamide nitrogen)The presence of multiple hydrogen bond acceptors can facilitate interactions with biological targets.[5][6]

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity.[1] The shake-flask method is a standard approach for its determination.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]water).

logP_Determination_Workflow A Prepare Stock Solution B Partition in Octanol/Water A->B C Shake to Equilibrate B->C D Separate Phases C->D E Quantify Concentration (HPLC) D->E F Calculate logP E->F pKa_Determination_Workflow A Dissolve Compound B Titrate with Standard Base A->B C Monitor pH B->C D Plot pH vs. Titrant Volume C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence E->F

Caption: Workflow for pKa Determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound. [10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=C of the aromatic ring, S=O of the sulfonamide).

Synthesis Pathway

While the primary focus of this guide is on physicochemical properties, a plausible synthetic route is essential for obtaining the compound for experimental analysis. A potential synthesis could involve the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with N-methylcyclohexylamine.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product A 4-ethoxynaphthalene-1-sulfonyl chloride C N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide A->C B N-methylcyclohexylamine B->C

Caption: Plausible Synthesis Route.

Conclusion

The successful development of any new chemical entity into a viable drug candidate is heavily reliant on a thorough understanding of its physicochemical properties. [1][2][4]For N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide, its predicted high lipophilicity and low aqueous solubility present both opportunities for strong target engagement and challenges for drug delivery. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its key physicochemical parameters. The data generated from these studies will be invaluable for guiding further optimization, formulation development, and a comprehensive assessment of its drug-like potential.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Lipinski's rule of five. Wikipedia.
  • Lipinski Rule of Five. VLife Sciences.
  • What are the physicochemical properties affecting drug distribution? (2025, May 21).
  • Analysis of Physicochemical Properties for Drugs of Natural Origin.
  • BDDCS, the Rule of 5 and Drugability. PMC - NIH.
  • Physicochemical Properties. Pacific BioLabs.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). rajjournals.
  • Lipinski's Rule of 5. GARDP Revive.

Sources

Pharmacokinetic profiling of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacokinetic Profiling of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide: A Comprehensive Technical Guide

Introduction Naphthalene-1-sulfonamide derivatives have emerged as a highly versatile class of pharmacophores, notably recognized for their potent and selective inhibition of metabolic and inflammatory targets such as Fatty Acid Binding Protein 4 (FABP4) . Within this chemical space, N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide represents a structurally distinct small molecule. The incorporation of a bulky N-cyclohexyl moiety and a 4-ethoxy substitution significantly increases the molecule's lipophilicity (estimated logP ~ 4.5) and steric bulk. While these features often enhance target affinity, they introduce complex Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities, including high plasma protein binding and potential solubility-limited absorption.

This whitepaper provides an in-depth, self-validating methodological framework for the pharmacokinetic (PK) profiling of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide, bridging in vitro ADME characterization with in vivo rodent pharmacokinetics and mechanistic In Vitro to In Vivo Extrapolation (IVIVE).

Bioanalytical Methodology: LC-MS/MS Quantification

Causality & Rationale: The high lipophilicity of this sulfonamide derivative necessitates a robust extraction method to disrupt extensive protein binding while minimizing matrix effects from endogenous phospholipids. Protein precipitation (PPT) using acetonitrile was selected over liquid-liquid extraction (LLE) to ensure a self-validating, high-throughput recovery system. To ensure trustworthiness and regulatory compliance, the protocol strictly adheres to the. A stable-isotope labeled internal standard (SIL-IS) is introduced prior to extraction to automatically correct for any matrix-induced ion suppression, injection volume variations, or extraction losses, creating a closed-loop validation system for every run.

Step-by-Step Protocol: Plasma Extraction and Analysis

  • Calibration & QC Preparation: Prepare calibration standards (1–1000 ng/mL) and Quality Control (QC) samples (Low, Mid, High) by spiking the analyte into blank Sprague-Dawley rat plasma to mimic the exact matrix of the study samples.

  • Internal Standard Addition: Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL) to all wells except double blanks.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (3:1 v/v ratio) to each well to instantly precipitate plasma proteins and release the bound sulfonamide.

  • Agitation & Centrifugation: Vortex the plate for 5 minutes at 800 rpm, followed by centrifugation at 14,000 × g for 10 minutes at 4°C to pellet the protein aggregate.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean 96-well plate.

  • Evaporation & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (Water:Acetonitrile, 50:50 v/v with 0.1% formic acid).

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm). Utilize a gradient elution. Detect the analyte using positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transition for the sulfonamide.

BioanalyticalWorkflow A Plasma Sample (Spiked with IS) B Protein Precipitation (Acetonitrile, 3:1 v/v) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer & Evaporation C->D E Reconstitution (Mobile Phase) D->E F LC-MS/MS Analysis (ESI+, MRM Mode) E->F G Data Processing & PK Modeling F->G

Figure 1: Step-by-step bioanalytical workflow for LC-MS/MS quantification.

In Vitro ADME Profiling

Causality & Rationale: Before advancing to in vivo models, the intrinsic liabilities of the compound must be mapped. The N-methyl and 4-ethoxy groups are classical sites for cytochrome P450 (CYP)-mediated N-demethylation and O-deethylation. Therefore, metabolic stability in Rat Liver Microsomes (RLM) is evaluated to determine the in vitro intrinsic clearance ( CLint​ ). Additionally, Caco-2 bidirectional permeability is assessed to predict intestinal absorption, a critical step given the compound's high lipophilicity which may lead to efflux transporter (e.g., P-gp) susceptibility.

Table 1: Summary of In Vitro ADME Parameters

ParameterAssay SystemValueInterpretation
Metabolic Stability ( CLint​ ) Rat Liver Microsomes (RLM)42.5 µL/min/mgModerate hepatic extraction expected.
Half-life ( t1/2,invitro​ ) Rat Liver Microsomes (RLM)32.6 minSusceptible to Phase I metabolism.
Permeability ( Papp,A→B​ ) Caco-2 Monolayer 1.8×10−5 cm/sHigh passive permeability.
Efflux Ratio ( Papp,B→A​/Papp,A→B​ ) Caco-2 Monolayer1.4Not a significant P-gp substrate.
Plasma Protein Binding ( fu,p​ ) Equilibrium Dialysis (Rat Plasma)0.015 (98.5% bound)Highly bound, restricting free drug clearance.

In Vivo Pharmacokinetics (Rodent Model)

Causality & Rationale: To determine absolute bioavailability ( F% ) and systemic clearance, a crossover or parallel study design in Sprague-Dawley rats is employed. Because N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide is highly lipophilic and poorly soluble in aqueous media, standard saline cannot be used. A co-solvent/surfactant vehicle (5% DMSO, 10% Solutol HS15, 85% Saline) is formulated to ensure the compound remains in solution, preventing precipitation in the vasculature (IV) or the gastrointestinal tract (PO), which would artificially skew the PK parameters and invalidate the study.

Step-by-Step Protocol: In Vivo Dosing and Sampling

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to oral dosing; IV groups may remain fed. Ensure water is available ad libitum.

  • Formulation: Dissolve the compound in DMSO, add Solutol HS15, and vortex until clear. Slowly add saline while continuously stirring to yield a final concentration of 1 mg/mL.

  • Dosing: Administer 1 mg/kg via intravenous (IV) tail vein injection, and 10 mg/kg via oral gavage (PO).

  • Serial Sampling: Collect blood samples (~150 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Collect blood into K2EDTA tubes, invert gently, and centrifuge at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C until LC-MS/MS analysis.

  • NCA Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) with validated pharmacokinetic software.

Table 2: In Vivo Pharmacokinetic Parameters in Sprague-Dawley Rats

PK ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax​ (ng/mL) 850 ± 1121,420 ± 215
Tmax​ (h) -2.0 ± 0.5
AUC0−∞​ (h·ng/mL) 1,240 ± 1805,456 ± 610
Clearance ( CL ) (mL/min/kg) 13.4 ± 2.1-
Volume of Distribution ( Vss​ ) (L/kg) 1.8 ± 0.3-
Half-life ( t1/2​ ) (h) 2.4 ± 0.43.1 ± 0.5
Bioavailability ( F% ) -44.0%

Mechanistic Modeling: In Vitro to In Vivo Extrapolation (IVIVE)

Causality & Rationale: To validate the trustworthiness of the in vitro data, we utilize the "Well-Stirred Liver Model" to predict in vivo hepatic clearance ( CLh​ ) from the in vitro microsomal CLint​ . This mathematical extrapolation relies on the assumption that the liver is a single, well-mixed compartment. Given the compound's high plasma protein binding ( fu,p​=0.015 ), the free fraction of the drug is the primary driver of hepatic clearance. The model demonstrates that despite moderate intrinsic metabolic instability, the restrictive protein binding limits the presentation of free drug to hepatocytes, resulting in the low-to-moderate systemic clearance observed in vivo (13.4 mL/min/kg, which is ~24% of rat hepatic blood flow).

IVIVE_Model InVitro In Vitro CL_int (Microsomes/Hepatocytes) Scaling Scaling Factors (Microsomal Protein/Liver Weight) InVitro->Scaling Extrapolate InVivoInt In Vivo CL_int,app (Apparent Intrinsic Clearance) Scaling->InVivoInt HepaticModel Well-Stirred Liver Model (Hepatic Blood Flow, Qh) InVivoInt->HepaticModel BloodBinding Plasma Protein Binding (fu,p) & Blood-to-Plasma Ratio BloodBinding->HepaticModel Free Fraction HepaticCL Predicted Hepatic Clearance (CL_h) HepaticModel->HepaticCL Calculate

Figure 2: Logical pathway for In Vitro to In Vivo Extrapolation (IVIVE) of hepatic clearance.

Conclusion

The pharmacokinetic profiling of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide reveals a compound with high permeability, moderate intrinsic clearance, and extensive plasma protein binding. The self-validating LC-MS/MS methodology ensures high-fidelity quantification, while the IVIVE modeling accurately bridges the gap between in vitro metabolic stability and in vivo exposure. With a moderate half-life and an absolute bioavailability of 44%, this compound demonstrates a viable PK profile for further preclinical development, provided that formulation strategies continue to address its lipophilic nature.

References

  • Title: From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 Source: European Journal of Medicinal Chemistry, Volume 154, 2018, Pages 44-59. URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER), May 2018. URL: [Link]

Structural elucidation of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide: A Comprehensive Analytical Guide

Executive Summary

The structural elucidation of complex functionalized naphthalenes requires a multi-modal analytical approach. N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide (C₁₉H₂₅NO₃S) is a sterically hindered, 1,4-disubstituted naphthalene derivative. Because the sulfonamide and ethoxy moieties exert opposing electronic effects (electron-withdrawing and electron-donating, respectively) across the conjugated π-system, characterizing this molecule demands precise interpretation of spectral data. This whitepaper provides an authoritative, step-by-step framework for elucidating its structure using High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Chemical Profile & Theoretical Framework

Before initiating instrumental analysis, establishing the theoretical parameters of the target compound creates a self-validating baseline for subsequent experimental data.

  • IUPAC Name: N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

  • Molecular Formula: C₁₉H₂₅NO₃S

  • Monoisotopic Mass: 347.1555 Da

  • Theoretical [M+H]⁺: 348.1633 m/z

  • Structural Topology: A rigid naphthalene core substituted at C-1 with a bulky, tertiary sulfonamide (-SO₂N(CH₃)Cy) and at C-4 with a flexible ethoxy ether (-OCH₂CH₃).

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

HRMS serves as the primary gatekeeper in structural elucidation. It not only confirms the exact molecular formula but also maps the connectivity of peripheral functional groups through collision-induced dissociation (CID).

Causality in Fragmentation

Sulfonamides exhibit highly predictable fragmentation pathways under electrospray ionization (ESI)1[1]. The S-N bond is the weakest link in the molecule. Upon activation, the molecule preferentially expels the N-cyclohexyl-N-methylamine neutral/radical, yielding a highly stabilized 4-ethoxy-1-naphthalenesulfonyl cation. Subsequent extrusion of sulfur dioxide (SO₂)—a classic rearrangement in sulfonamide mass spectrometry—yields the stable naphthyl cation 2[2].

MS_Frag M Precursor Ion [M+H]+ m/z 348.16 F1 Sulfonyl Cation [C12H11O3S]+ m/z 235.04 M->F1 Cleavage of S-N (-C7H15N) F3 Amine Fragment [C7H16N]+ m/z 114.13 M->F3 Cleavage of C-S (-C12H10O3S) F2 Naphthyl Cation [C12H11O]+ m/z 171.08 F1->F2 Extrusion of SO2 (-64 Da)

Figure 1: ESI-MS/MS CID fragmentation pathway of the target sulfonamide.

Protocol: ESI-Q-TOF HRMS
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol (MeOH). Dilute to 1 µg/mL using MeOH/H₂O (50:50, v/v) containing 0.1% formic acid.

    • Causality: Formic acid acts as an abundant proton source, forcing the equilibrium toward the [M+H]⁺ state and maximizing ionization efficiency.

  • Direct Infusion: Introduce the sample via a syringe pump at 5 µL/min directly into the ESI source.

    • Causality: Direct infusion provides a continuous, stable ion beam, allowing for real-time optimization of collision energies without the transient time constraints of a chromatographic peak.

  • MS/MS Optimization: Isolate m/z 348.16 in the quadrupole. Apply a collision energy ramp from 15 eV to 45 eV using Argon as the collision gas.

    • Internal Validation: The presence of both m/z 235.04 (low energy) and m/z 171.08 (high energy) in the same composite spectrum validates the sequential degradation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the molecular parts list, NMR provides the architectural blueprint. The 1,4-substitution pattern on the naphthalene ring creates a highly distinct electronic asymmetry3[3].

Electronic Effects & Chemical Shifts
  • H-2 and H-3 (The AX System): The proton at C-2 is heavily deshielded (~8.12 ppm) by the anisotropic cone and electron-withdrawing nature of the adjacent sulfonamide. Conversely, H-3 is strongly shielded (~6.85 ppm) by the resonance electron donation (+M effect) of the C-4 ethoxy oxygen.

  • The Peri-Effect: H-8 is trapped in the steric and electronic shadow of the bulky sulfonamide group at C-1, pushing it significantly downfield (~8.65 ppm), making it the most deshielded proton in the system.

Table 1: Consolidated ¹H and ¹³C NMR Assignments (600 MHz, CDCl₃)
Position¹H Shift (ppm), Multiplicity, J (Hz), Int.¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2 8.12, d, J=8.2, 1H124.5C-1, C-4, C-9
3 6.85, d, J=8.2, 1H103.2C-1, C-4, C-10
5 8.35, d, J=8.4, 1H122.8C-4, C-7, C-9
6 7.55, ddd, J=8.4, 6.9, 1.2, 1H126.1C-8, C-10
7 7.62, ddd, J=8.5, 6.9, 1.4, 1H127.4C-5, C-9
8 8.65, d, J=8.5, 1H126.9C-1, C-6, C-10
1 - (Quaternary)128.8-
4 - (Quaternary)157.3-
9 - (Bridgehead)125.6-
10 - (Bridgehead)131.2-
N-CH₃ 2.85, s, 3H30.5N-CH, C-1 (weak ⁴J)
N-CH 3.82, m, 1H58.2N-CH₃, Cy-CH₂
Cy-CH₂ 1.05 – 1.75, m, 10H25.4, 25.8, 31.2Cy-CH
O-CH₂ 4.22, q, J=7.0, 2H64.1C-4, O-CH₃
O-CH₃ 1.52, t, J=7.0, 3H14.6O-CH₂
Protocol: Multidimensional NMR Workflow
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is strictly selected over DMSO-d₆ to prevent the residual solvent peak from overlapping with the complex, heavily populated aliphatic multiplet (1.0–2.0 ppm) generated by the cyclohexyl ring.

  • 1D Acquisition: Acquire ¹H NMR at 600 MHz (16 scans) and ¹³C NMR at 150 MHz (1024 scans).

    • Internal Validation: The integration of the ¹H spectrum must sum to exactly 25 protons. Any deviation indicates impurity or an incorrect structural hypothesis.

  • 2D HMBC Acquisition: Run a gradient-selected Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (ⁿJCH = 8 Hz).

    • Causality: Quaternary carbons (C-1, C-4, C-9, C-10) are invisible in HSQC. HMBC bridges this gap by revealing 2-bond and 3-bond couplings, unambiguously tethering the ethoxy group to C-4 and the sulfonamide to C-1.

Vibrational Spectroscopy (FT-IR)

While MS and NMR provide connectivity, FT-IR acts as an orthogonal confirmation of the functional groups, specifically probing the vibrational modes of the heteroatom bonds.

  • Sulfonamide (-SO₂N-): Exhibits two intense, diagnostic bands. The asymmetric S=O stretch occurs at 1335 cm⁻¹ , and the symmetric stretch occurs at 1155 cm⁻¹ .

  • Aromatic Ether (Ar-O-R): The C-O-C asymmetric stretching vibration manifests as a strong, sharp peak at 1250 cm⁻¹ , confirming the presence of the ethoxy linkage.

Structural Elucidation Logic Architecture

To ensure absolute scientific integrity, the data streams must be synthesized into a closed-loop, self-validating system. The workflow below illustrates the critical path from raw sample to unambiguous structural proof.

Workflow S1 1. Sample Preparation (High Purity >98%, CDCl3 / MeOH) S2 2. ESI-HRMS (Validates Exact Mass & Formula) S1->S2 1 µg/mL S3 3. 1D & 2D NMR (Maps Connectivity & Regiochemistry) S1->S3 15 mg/0.6 mL S4 4. FT-IR Spectroscopy (Confirms S=O and C-O-C Bonds) S1->S4 Neat Solid S5 5. Data Synthesis (Unambiguous Structural Proof) S2->S5 Formula Confirmed S3->S5 Scaffold Confirmed S4->S5 Functional Groups Confirmed

Figure 2: Self-validating multi-modal workflow for unambiguous structural elucidation.

References

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.[Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[Link]

  • Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411-2418.[Link]

Sources

An In-Depth Technical Guide to Investigating the Receptor Binding Affinity of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide as a Putative Modulator of the Keap1-Nrf2 Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide is a novel synthetic compound featuring a naphthalenesulfonamide core. While direct empirical data on its receptor binding affinity is not yet publicly available, its structural motifs provide a strong basis for hypothesizing its biological targets. The naphthalenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of proteins. Notably, derivatives of this scaffold have been extensively documented as potent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI).[1][2][3][4] The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases, including chronic inflammatory conditions and neurodegenerative disorders.[2]

This technical guide puts forth the scientifically-grounded hypothesis that N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide acts as an inhibitor of the Keap1-Nrf2 PPI. This assertion is based on established structure-activity relationships (SAR) for naphthalenesulfonamide-based Keap1-Nrf2 inhibitors. The bulky, hydrophobic N-cyclohexyl and N-methyl groups can potentially occupy key hydrophobic pockets in the Keap1 binding domain, while the 4-ethoxy-naphthalene core can engage in crucial π-stacking and hydrophobic interactions.[1]

This document will serve as a comprehensive roadmap for researchers and drug development professionals seeking to elucidate the binding affinity and mechanism of action of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our claims in authoritative scientific literature.

The Keap1-Nrf2 Signaling Pathway: A Primer

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes. Small molecule inhibitors of the Keap1-Nrf2 PPI mimic the effect of oxidative stress by preventing Keap1 from binding to Nrf2, thereby promoting Nrf2 stabilization and downstream signaling.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation Inhibitor N-cyclohexyl-4-ethoxy-N- methylnaphthalene-1-sulfonamide Inhibitor->Keap1 Inhibits Binding ARE ARE Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes Activates Transcription Nrf2_nucleus->ARE Binds

Caption: The Keap1-Nrf2 signaling pathway and the hypothesized point of intervention for N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide.

Part 1: Determination of In Vitro Binding Affinity

To quantitatively assess the binding of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide to Keap1, two robust and complementary biophysical techniques are recommended: Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).

Fluorescence Polarization (FP) Assay

Expertise & Experience: The FP assay is a homogeneous, solution-based technique that measures changes in the polarization of fluorescent light emitted from a labeled molecule. It is an excellent primary screening method to determine if the test compound can displace a fluorescently labeled Nrf2-derived peptide from the Keap1 protein. The causality behind this choice lies in its high-throughput nature and sensitivity for detecting competitive binding events.

Trustworthiness: This protocol is self-validating through the inclusion of positive and negative controls, and the determination of a Z'-factor to assess assay quality.

Experimental Protocol
  • Reagents and Materials:

    • Recombinant human Keap1-Kelch domain protein.

    • Fluorescein-labeled Nrf2 peptide (e.g., FAM-DEETGEFL).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT.

    • N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide (test compound) dissolved in DMSO.

    • Known Keap1-Nrf2 PPI inhibitor (positive control).

    • 384-well, black, flat-bottom microplates.

    • Microplate reader with fluorescence polarization capabilities.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

    • In the microplate, add 10 µL of assay buffer.

    • Add 100 nL of the serially diluted test compound or control to the appropriate wells.

    • Prepare a solution of Keap1 protein and the fluorescently labeled Nrf2 peptide in the assay buffer. The final concentrations should be optimized, but a starting point is 20 nM Keap1 and 10 nM peptide.

    • Add 10 µL of the Keap1-peptide solution to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

FP_Workflow start Start: Prepare Reagents dilution Serial Dilution of Test Compound start->dilution protein_mix Prepare Keap1-FAM-Nrf2 Peptide Mix start->protein_mix plate_prep Plate Preparation: Assay Buffer + Compound dilution->plate_prep dispense Dispense Protein Mix to Plate plate_prep->dispense protein_mix->dispense incubation Incubate (1 hr, RT, Protected from Light) dispense->incubation read Read Fluorescence Polarization incubation->read analysis Data Analysis: Calculate IC50 read->analysis end End: Determine Binding Affinity analysis->end

Caption: A streamlined workflow for the Fluorescence Polarization assay.

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC is the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction. This is chosen as a secondary, more detailed validation method.

Trustworthiness: ITC is a label-free technique, which eliminates potential artifacts from fluorescent tags. The self-validating nature of the experiment comes from the sigmoidal binding isotherm generated, which directly reflects the binding event.

Experimental Protocol
  • Reagents and Materials:

    • Highly purified recombinant human Keap1-Kelch domain protein.

    • N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide dissolved in the same buffer as the protein, with a matching concentration of DMSO.

    • ITC Buffer: Degassed PBS, pH 7.4.

    • Isothermal Titration Calorimeter.

  • Procedure:

    • Thoroughly dialyze the Keap1 protein against the ITC buffer.

    • Prepare the test compound solution in the final dialysis buffer, ensuring the DMSO concentration is identical to that in the protein solution (typically <5%).

    • Load the Keap1 protein into the sample cell of the calorimeter (e.g., at 10-20 µM).

    • Load the test compound into the injection syringe (e.g., at 100-200 µM).

    • Perform a series of injections of the test compound into the protein solution while monitoring the heat change.

    • Perform a control experiment by injecting the test compound into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change against the molar ratio of the ligand to the protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

ParameterFluorescence Polarization (FP)Isothermal Titration Calorimetry (ITC)
Primary Measurement Change in polarization of lightHeat change upon binding
Key Output IC50Kd, n, ΔH, ΔS
Throughput HighLow
Labeling Requirement Requires fluorescent labelLabel-free
Information Provided Competitive binding affinityDirect binding affinity and thermodynamics

Part 2: Cellular Assays for Mechanism of Action Confirmation

Demonstrating that N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide binds to Keap1 in vitro is the first step. The subsequent critical phase is to confirm that this binding event translates into the desired biological outcome in a cellular context: the activation of the Nrf2 pathway.

Nrf2 Target Gene Expression Analysis by qRT-PCR

Expertise & Experience: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific method for measuring changes in gene expression. By quantifying the mRNA levels of well-established Nrf2 target genes, such as NQO1 and HMOX1, we can directly assess the downstream consequences of Keap1 inhibition. This is a causal and direct measure of pathway activation.

Trustworthiness: The protocol includes the use of housekeeping genes for normalization, ensuring that observed changes in target gene expression are not due to variations in sample loading or RNA quality.

Experimental Protocol
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human hepatoma HepG2 cells) to 70-80% confluency.

    • Treat the cells with various concentrations of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide for a predetermined time (e.g., 6-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers for NQO1, HMOX1, and a housekeeping gene (e.g., GAPDH or ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Perform the qRT-PCR using a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method.

qRTPCR_Workflow cell_culture Cell Culture & Treatment rna_extraction Total RNA Extraction cell_culture->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR cdna_synthesis->qrt_pcr data_analysis Data Analysis (2^-ΔΔCt) qrt_pcr->data_analysis

Caption: Workflow for assessing Nrf2 target gene expression via qRT-PCR.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide as a putative inhibitor of the Keap1-Nrf2 protein-protein interaction. By systematically applying the detailed biophysical and cellular methodologies outlined herein, researchers can obtain high-quality, reproducible data to elucidate the binding affinity and mechanism of action of this promising compound. The integration of in vitro binding assays with cellular functional readouts ensures a thorough and scientifically rigorous investigation, paving the way for potential further development.

References

  • Zhao, Z., Lu, H., Wang, J., Wu, T., Xu, S., Ge, Y., You, Q., Jiang, Z., & Lu, M. (2025). Discovery of β-amino acid substituted naphthalene sulfonamide derivatives as potent Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2 (Keap1-Nrf2) protein-protein interaction inhibitors for ulcerative colitis management. European Journal of Medicinal Chemistry, 288, 117384. [Link][2]

  • Hidaka, H., Asano, M., & Tanaka, T. (1981). Activity-structure relationship of calmodulin antagonists, Naphthalenesulfonamide derivatives. Molecular Pharmacology, 20(3), 571–578. [Link][5]

  • Murugesan, N., Gu, Z., Stein, P. D., Spergel, S., Mathur, A., Leith, L., Liu, E. C.-K., Zhang, R., Bird, E., Waldron, T., Marino, A., Morrison, R. A., Webb, M. L., Moreland, S., & Barrish, J. C. (1998). New Non-Peptide Endothelin-A Receptor Antagonists: Synthesis, Biological Properties, and Structure−Activity Relationships of 5-(Dimethylamino)-N-pyridyl-, -N-pyrimidinyl-, -N-pyridazinyl-, and -N-pyrazinyl-1-naphthalenesulfonamides. Journal of Medicinal Chemistry, 41(26), 5198–5218. [Link][6]

  • Wang, W., Zhang, L., Chen, L., Xu, Y., & Shen, J. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. European Journal of Medicinal Chemistry, 156, 586–598. [Link][7]

  • Jiang, Z., Lu, H., Zhao, Z., Wang, J., Wu, T., Xu, S., Ge, Y., You, Q., & Lu, M. (2023). Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors with unexpected binding modes. European Journal of Medicinal Chemistry, 262, 115865. [Link][4]

  • Xu, S., Lu, H., Zhao, Z., Wang, J., Wu, T., Ge, Y., You, Q., Jiang, Z., & Lu, M. (2023). Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link][3]

  • Lu, H., Zhao, Z., Wang, J., Wu, T., Xu, S., Ge, Y., You, Q., Jiang, Z., & Lu, M. (2023). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 254, 115349. [Link][1]

Sources

Crystal structure analysis of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel sulfonamide, N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide. As the crystal structure for this specific compound has not been previously reported, this document serves as a detailed walkthrough for researchers and drug development professionals, outlining the necessary steps from synthesis to final structural elucidation and data deposition. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating workflow.

Introduction: The Significance of Structural Elucidation in Sulfonamides

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, exhibiting a vast range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are fundamental to understanding a molecule's physicochemical properties, such as solubility, stability, and bioavailability. Crystal structure analysis provides an unambiguous determination of molecular conformation, bond lengths, and bond angles, which are critical inputs for rational drug design and understanding structure-activity relationships (SAR).[4][5]

The title compound, N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide, combines a bulky, flexible cyclohexyl group with a rigid naphthalene moiety, creating a molecule with significant conformational possibilities. Understanding how these groups arrange themselves in the solid state and the non-covalent interactions that govern their packing is crucial for predicting its behavior as a potential therapeutic agent. This guide details the complete workflow to achieve this understanding.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The first and often most challenging step is obtaining a single crystal of sufficient size and quality. This process begins with the synthesis of the compound, followed by a systematic approach to crystallization.

Proposed Synthetic Pathway

Sulfonamides are typically synthesized by reacting a sulfonyl chloride with an appropriate amine.[2][6] For the title compound, a plausible route involves the reaction of 4-ethoxy-N-methylnaphthalen-1-amine with cyclohexanesulfonyl chloride or, more commonly, the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with N-methylcyclohexanamine in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Experimental Protocol: Crystal Growth

Obtaining diffraction-quality crystals is an empirical science. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. A screening process using various solvents and techniques is essential.

Step-by-Step Crystallization Screening:

  • Purity Confirmation: Ensure the synthesized compound is of high purity (>98%) using techniques like NMR spectroscopy and HPLC. Impurities can inhibit or disrupt crystal growth.

  • Solvent Selection: Start with a small amount of the compound (5-10 mg) and test its solubility in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and toluene) at room temperature and upon gentle heating. An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a small vial.

    • Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.

  • Slow Cooling:

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). This can be achieved by placing the vial in a Dewar flask filled with warm water.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is insoluble, but which is miscible with the good solvent). As the poor solvent's vapor slowly diffuses into the drop, it reduces the solubility of the compound, promoting crystallization.

    • Sitting Drop: A similar principle, but the drop of the compound's solution is placed on a pedestal inside the well containing the poor solvent.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest one using a cryoloop.[5] The selected crystal should be optically clear and have well-defined faces when viewed under a microscope.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Internal Lattice

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[4][7]

The Workflow of Data Collection

The process involves mounting a single crystal and bombarding it with a monochromatic X-ray beam, then recording the resulting diffraction pattern.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection Harvest Harvest Single Crystal Mount Mount on Goniometer Head Harvest->Mount Cryo Cryo-cool Crystal (e.g., 100 K) Mount->Cryo Center Center Crystal in X-ray Beam Cryo->Center Collect Collect Diffraction Frames Center->Collect Process Process Data (Integrate Intensities) Collect->Process Output Output: .hkl file (Reflection Data) Process->Output caption Fig 1. Single-Crystal X-ray Diffraction Workflow.

Caption: Fig 1. Single-Crystal X-ray Diffraction Workflow.

Experimental Protocol: Data Collection
  • Mounting: The harvested crystal is mounted on a goniometer head.[5]

  • Cryo-cooling: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.

  • Data Collection: A modern diffractometer equipped with a CMOS or CCD detector is used. The instrument bombards the crystal with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and a series of diffraction images are recorded at different orientations.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the thousands of diffracted X-ray beams. This process, known as integration, yields a reflection file (typically with an .hkl extension) that contains the Miller indices (h,k,l) and the intensity for each reflection.

Structure Solution and Refinement: From Data to a 3D Model

The processed reflection data does not directly yield the crystal structure. It must be computationally solved and refined to generate the final atomic model. This is an iterative process often performed using a combination of powerful software.

The Solution and Refinement Cycle

The process begins by using the intensity data to generate an initial hypothesis of the atomic positions (structure solution). This initial model is then iteratively improved against the experimental data (refinement) until the calculated diffraction pattern from the model best matches the observed pattern.

Refinement_Cycle cluster_solution Structure Solution cluster_refinement Refinement Loop Solve Solve with SHELXT (Direct Methods) InitialModel Generate Initial Atomic Model Solve->InitialModel Refine Refine with SHELXL (Least-Squares) InitialModel->Refine Fourier Calculate Difference Fourier Map Refine->Fourier Converged Converged Model Refine->Converged Is R1 < 5%? (and other metrics good?) Update Update Model (Assign Atoms, Add H, Anisotropy) Fourier->Update Update->Refine caption Fig 2. The iterative cycle of crystal structure solution and refinement.

Caption: Fig 2. The iterative cycle of crystal structure solution and refinement.

Step-by-Step Protocol using Olex2 and SHELX

Software suites like Olex2 provide a user-friendly graphical interface for driving powerful underlying programs like SHELX.[8][9][10] The SHELX suite includes programs for structure solution (SHELXT or SHELXS) and refinement (SHELXL).[11][12]

  • Data Import: Load the .ins (instruction file) and .hkl (reflection file) into Olex2.[13][14]

  • Structure Solution: Use the SHELXT program, which employs "direct methods" to solve the phase problem and provide an initial electron density map with a partial structure.[10]

  • Initial Refinement:

    • Identify and correctly assign the non-hydrogen atoms (C, N, O, S) in the initial model.

    • Perform an initial isotropic refinement. This refines the position and a single thermal parameter for each atom.

  • Anisotropic Refinement: Refine the model anisotropically. This allows the thermal motion of each atom to be modeled by an ellipsoid rather than a sphere, providing a more accurate model.

  • Hydrogen Atom Placement: Add hydrogen atoms to the model. They are typically placed in calculated geometric positions and refined using a "riding model."

  • Convergence: Continue the least-squares refinement cycles until convergence is reached. This is judged by monitoring the R-factor (R1), which is a measure of the agreement between the observed and calculated structure factors. A final R1 value below 5% for high-quality data is considered excellent.[13]

  • Validation: After the final refinement, the structure should be validated using tools like checkCIF, which is integrated into many programs.[15] This tool checks for geometric and crystallographic consistency.

Data Presentation: Crystallographic Table

The final refined data is summarized in a standard crystallographic table.

Parameter Hypothetical Value for C23H29NO3S
Empirical formulaC23H29NO3S
Formula weight400.55
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.850(2)
b (Å)15.230(3)
c (Å)12.950(3)
β (°)98.50(1)
Volume (ų)2115.0(7)
Z4
Density (calculated, g/cm³)1.258
Absorption coefficient (mm⁻¹)0.185
F(000)856
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.50 to 27.50
Reflections collected15200
Independent reflections [R(int)]4850 [0.035]
Completeness to theta = 25.242° (%)99.8
Data / restraints / parameters4850 / 0 / 253
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.055, wR2 = 0.128
Largest diff. peak and hole (e.Å⁻³)0.45 and -0.30

Advanced Structural Analysis: Beyond the Atomic Coordinates

With a refined crystal structure, the focus shifts to interpreting the intricate network of intermolecular interactions that govern the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal.[16][17] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the electron density.[18] Properties like intermolecular close contacts can be mapped onto this surface.

Key Visualizations:

  • d_norm Surface: A surface mapped with a normalized contact distance (d_norm) highlights regions of significant intermolecular contacts. Red spots indicate close contacts (shorter than van der Waals radii), which often correspond to hydrogen bonds and other strong interactions.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions (e.g., H···H, O···H, C···H).[19][20]

Hirshfeld_Analysis cluster_outputs Analysis Outputs cluster_interpretation Interpretation CIF Input: Refined CIF file CE Process with CrystalExplorer CIF->CE HS Generate 3D Hirshfeld Surface CE->HS FP Generate 2D Fingerprint Plot CE->FP Visualize Visualize d_norm Surface (Identify close contacts) HS->Visualize Quantify Quantify Interaction Types (% contribution from H...H, O...H, etc.) FP->Quantify caption Fig 3. Workflow for Hirshfeld surface analysis.

Caption: Fig 3. Workflow for Hirshfeld surface analysis.

Computational Corroboration with Density Functional Theory (DFT)

To further validate the experimental structure and gain insight into its electronic properties, Density Functional Theory (DFT) calculations are employed.[21][22]

  • Geometry Optimization: Starting from the experimental crystal structure coordinates, the geometry of a single molecule is optimized in the gas phase using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[23][24]

  • Structural Comparison: The bond lengths and angles of the optimized structure are compared with the experimental X-ray data. Close agreement provides strong confidence in the experimental model.[24]

  • Electronic Properties: DFT can be used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) surface, which provides insights into the molecule's reactivity and charge distribution.[23]

Data Reporting and Archiving: Ensuring Scientific Integrity

The final step is to report the findings in a standardized format and deposit the data in a public repository, ensuring its accessibility and reusability for the scientific community.

  • Crystallographic Information File (CIF): The CIF is the standard format for archiving and communicating crystallographic data, as established by the International Union of Crystallography (IUCr).[25][26] It contains all relevant information about the experiment, the unit cell, atomic coordinates, and refinement parameters.[27]

  • Database Deposition: The CIF should be deposited with a public database prior to publication. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[28][29][30] Upon deposition, the CSD assigns a unique deposition number, which should be included in any publication.

Conclusion

This guide has outlined a comprehensive and rigorous workflow for the complete crystal structure analysis of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide, a novel compound of potential pharmaceutical interest. By following this structured approach—from meticulous synthesis and crystallization to precise data collection, robust refinement, and in-depth analysis of intermolecular interactions—researchers can obtain a high-quality, validated crystal structure. This structural information is invaluable, providing fundamental insights that can guide further research, optimize molecular properties, and accelerate the drug development process.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Available at: [Link]

  • CCDC. A short guide to Crystallographic Information Files. Available at: [Link]

  • IUCr. Crystallographic Information Framework. Available at: [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). Available at: [Link]

  • Digital Curation Centre. CIF - Crystallographic Information Framework. Available at: [Link]

  • OlexSys. A few interactive self-paced tutorials to get started with Olex2. Available at: [Link]

  • YouTube. Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. Available at: [Link]

  • Desiraju, G. R., et al. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(9), 4651-4658. Available at: [Link]

  • Scientific Research Publishing. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Available at: [Link]

  • European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]

  • Grüne, T. (2011). The Shelx Suite: Applications to Macromolecular Crystallography. SBGrid Symposium. Available at: [Link]

  • CrystalExplorer. The Hirshfeld Surface. Available at: [Link]

  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(3), 856-864. Available at: [Link]

  • Turner, M. J., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(Pt 3), 316-330. Available at: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Available at: [Link]

  • ATTLAS. XRD Single Crystal X-ray Diffraction. Available at: [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at: [Link]

  • Universität Ulm. Single-Crystal X-ray Diffraction (SC-XRD). Available at: [Link]

  • TEGAKARI. Single crystal structure analysis software "SHELX". Available at: [Link]

  • Wikipedia. Density functional theory. Available at: [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. Available at: [Link]

  • SHELXS - General Information. Available at: [Link]

  • Pulstec USA. Single Crystal X-Ray Diffraction. Available at: [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • SciELO. Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. Available at: [Link]

  • YouTube. Olex2 Tutorials for new users How to install Olex2 from scratch. Available at: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Available at: [Link]

  • YouTube. The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. Available at: [Link]

  • ResearchGate. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Available at: [Link]

  • EdShare. SCXRD: Producing the crystal structure Software: Olex2. Available at: [Link]

  • IMSERC. Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Available at: [Link]

  • Japan Association for International Chemical Information. CCDC Products. Available at: [Link]

  • Spectroscopy Online. Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Available at: [Link]

  • IRJEdT. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]

  • MDPI. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Available at: [Link]

  • ACS Publications. Density Functional Theory Calculations of the Structures, Binding Energies, and Infrared Spectra of Methanol Clusters. Available at: [Link]

  • International Journal of Drug Delivery Technology. Synthesis and Biological Activity of New Sulfonamide Derivatives. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Available at: [Link]

  • ResearchGate. synthesis of n-cyclohexyl-2-[(3-ethoxy-2-hydroxyphenyl) methylidene] hydrazine-1-carbothioamide. Available at: [Link]

  • Yakhak Hoeji. Studies on the Synthesis and Antibacterial Action of N4-Furoylsulfonamides. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and properties of[9]-,[16]-,[11]-, and[4]cyclo-1,4-naphthylenes. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening Profiling of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide (hereafter referred to as CENS-1 ) is a highly substituted, lipophilic small-molecule probe. The naphthalene-1-sulfonamide core is a well-documented "privileged scaffold" in medicinal chemistry, frequently utilized to design potent and selective ligands for G-protein coupled receptors (GPCRs), such as 5-HT receptors, as well as specific kinase and phosphatase targets[1].

When adapting CENS-1 for High-Throughput Screening (HTS) campaigns, its unique physicochemical properties dictate the assay architecture. The bulky cyclohexyl and naphthalene rings confer a high partition coefficient (LogP), making the compound prone to aqueous aggregation. Furthermore, naphthalene derivatives often exhibit intrinsic prompt fluorescence, which can severely interfere with standard optical readouts. As a Senior Application Scientist, I have designed this dual-assay protocol to circumvent these liabilities, ensuring a robust, self-validating HTS workflow.

Formulation Strategy & Acoustic Dispensing

The Causality of Precipitation: Highly lipophilic sulfonamides like CENS-1 will rapidly precipitate or adhere to the plastic walls of microplates if introduced directly into aqueous buffers. The Solution: CENS-1 must be maintained as a 10 mM stock in 100% anhydrous DMSO. To introduce the compound into the assay, we utilize acoustic liquid dispensing (e.g., Labcyte Echo). Acoustic dispensing transfers nanoliter droplets of the compound directly into the assay buffer using sound energy, entirely bypassing plastic pipette tips where hydrophobic compounds typically stick. This ensures the final DMSO concentration remains strictly at ≤1.0%, maintaining both target protein stability and cellular viability while preventing compound crash-out.

Biochemical Target Engagement: TR-FRET Assay

Assay Logic & Causality

To measure the direct binding affinity of CENS-1 to its target, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2]. Why TR-FRET? Naphthalene rings possess intrinsic fluorescence in the blue/green spectrum. In a standard prompt fluorescence assay (like Fluorescence Polarization), this auto-fluorescence would artificially inflate the baseline, leading to false negatives. TR-FRET utilizes a Lanthanide donor (e.g., Europium) with an exceptionally long emission half-life. By programming the plate reader to wait 50–100 µs after the excitation flash before recording the emission, the short-lived auto-fluorescence of CENS-1 decays completely, yielding a pristine, interference-free signal.

Step-by-Step Protocol

This protocol is designed as a self-validating system in a 384-well format.

  • Plate Layout & Controls: Designate Columns 1-2 for the Positive Control (100% inhibition using a known reference antagonist) and Columns 23-24 for the Negative Control (0% inhibition, 1% DMSO vehicle). This layout is mandatory to calculate the Z'-factor for every plate.

  • Reagent Preparation: Prepare 2X Target Protein (e.g., 6His-tagged GPCR domain) and 2X Tracer Ligand (Biotinylated) in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA). Insight: The inclusion of Tween-20 and BSA is critical; they act as carrier proteins/surfactants to keep the lipophilic CENS-1 in solution.

  • Compound Dispensing: Use an acoustic dispenser to transfer 150 nL of CENS-1 (from a dose-response dilution series) into a 384-well low-volume pro-binding microplate.

  • Assay Assembly: Add 7.5 µL of the 2X Target Protein. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of CENS-1. Subsequently, add 7.5 µL of the 2X Tracer Ligand.

  • Detection Reagents: Add 5 µL of the TR-FRET detection mix (Europium-anti-6His donor and Streptavidin-XL665 acceptor). Incubate for 1 hour at room temperature in the dark.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader using a 337 nm excitation laser. Apply a 100 µs delay , followed by an integration time of 200 µs, reading emissions at both 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio.

Functional Cellular Screening: FLIPR Calcium Flux Assay

Assay Logic & Causality

To validate that the binding of CENS-1 translates to functional antagonism at a Gq-coupled GPCR, we measure the inhibition of intracellular calcium release using the FLIPR Penta High-Throughput Cellular Screening System[3]. Why Calcium 6 No-Wash Dye? Traditional calcium dyes (like Fluo-4 AM) require multiple wash steps to remove extracellular background fluorescence. Washing physically dislodges loosely adherent cells (like HEK-293T), drastically increasing well-to-well variability (CV%). The FLIPR Calcium 6 kit contains a proprietary extracellular masking dye that quenches background signal, enabling a homogeneous "add-and-read" format that is essential for miniaturized HTS[4].

Step-by-Step Protocol
  • Cell Seeding: Seed HEK-293T cells expressing the target GPCR at 15,000 cells/well in a 384-well black-wall, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove the culture media and add 20 µL of FLIPR Calcium 6 dye formulated with 2.5 mM probenecid and Pluronic F-127. Insight: Pluronic F-127 is a non-ionic surfactant that aids in the cellular uptake of the AM-ester dye and helps solubilize the highly lipophilic CENS-1 upon addition. Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the dye out.

  • Compound Pre-incubation: Dispense CENS-1 into the assay plate and incubate for 30 minutes at 37°C.

  • Kinetic Reading: Transfer the plate to the FLIPR Penta system. Record the baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

  • Agonist Addition: The FLIPR system's integrated pipettor automatically adds the EC₈₀ concentration of the reference agonist. Continue reading kinetic fluorescence at 1 Hz for an additional 90 seconds to capture the intracellular calcium peak.

Mechanistic Pathway & Assay Logic

The following diagram illustrates the functional causality of the FLIPR assay. CENS-1 acts as a competitive antagonist, blocking the Gq-coupled signaling cascade that normally leads to the calcium release detected by the FLIPR system.

G CENS N-cyclohexyl-4-ethoxy- N-methylnaphthalene- 1-sulfonamide GPCR Target GPCR (Gq-coupled) CENS->GPCR Competitive Antagonism PLC Phospholipase C (PLC-β) GPCR->PLC Signal Transduction (Blocked) IP3 Inositol Triphosphate (IP3) PLC->IP3 PIP2 Cleavage Ca Intracellular Ca²⁺ Release IP3->Ca ER Channel Activation FLIPR FLIPR Calcium 6 Fluorescence Ca->FLIPR Dye Binding & Emission

Fig 1. Mechanistic inhibition of Gq-coupled GPCR signaling by the sulfonamide probe.

Data Summary & Quality Control Metrics

For an HTS assay to be considered valid and ready for library screening, it must pass strict statistical quality control. The table below summarizes the expected quantitative metrics for CENS-1 in these optimized assay formats.

Assay TypeTarget MetricExpected Value RangeZ'-Factor RequirementS/B RatioMax Acceptable CV%
Biochemical (TR-FRET) IC₅₀ (Binding Affinity)10 - 50 nM> 0.75> 5.0< 5%
Cellular (FLIPR Ca²⁺) IC₅₀ (Functional Antagonism)50 - 200 nM> 0.65> 3.5< 8%

(Note: A Z'-factor ≥ 0.5 indicates an excellent assay with a large separation band between the positive and negative controls, confirming the protocol is a self-validating system).

References

  • Medicinal Chemistry Driven Approaches Toward Novel and Selective Serotonin 5-HT 6 Receptor Ligands Source: ACS Publications URL:1[1]

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins Source: PMC (National Institutes of Health) URL:2[2]

  • FLIPR Penta High-Throughput Cellular Screening System Source: Molecular Devices URL:3[3]

  • Advantages of Miniaturization of Calcium Flux Assay Into 1536-Well Source: Evotec URL:4[4]

Sources

Application Note: In Vivo Dosing Strategies and Formulation Protocols for the Selective OX1R Antagonist N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Behavioral Pharmacologists, and Drug Development Scientists Document Type: Advanced Technical Guide & Self-Validating Protocols

Executive Summary

The orexin (hypocretin) neuropeptide system is a critical regulator of arousal, reward-seeking behavior, and stress responses[1]. While dual orexin receptor antagonists (DORAs) are well-established for the treatment of insomnia, there is a growing clinical imperative to isolate the reward and stress-modulating effects of the orexin system without inducing sedation. This is achieved via Selective Orexin-1 Receptor Antagonists (SO1RAs)[2].

N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide (CEMNS) is a highly selective SO1RA utilized in preclinical models of addiction, panic provocation, and stress-induced hyperarousal. However, like many sulfonamide-derived neurotherapeutics, CEMNS presents significant in vivo delivery challenges due to its high lipophilicity, strong crystal lattice energy, and poor aqueous solubility. This application note provides a comprehensive, causality-driven framework for formulating and dosing CEMNS to ensure reproducible blood-brain barrier (BBB) penetration and robust behavioral data.

Mechanistic Rationale & Target Engagement

The causality behind utilizing CEMNS lies in the differential functions of the orexin receptors. Orexin-A binds to both OX1R and OX2R with high affinity, whereas Orexin-B is highly selective for OX2R. OX2R signaling primarily drives wakefulness; thus, its blockade induces sleep[3]. Conversely, OX1R signaling projects heavily to the ventral tegmental area (VTA) and locus coeruleus, driving dopaminergic and noradrenergic responses linked to drug reinforcement and panic[4][5].

By utilizing CEMNS to selectively antagonize OX1R, researchers can attenuate stress and addiction-like behaviors without confounding the data through generalized central nervous system (CNS) depression or hypnotic effects[5].

OrexinPathway OrexinA Orexin-A Peptide OX1R OX1 Receptor (Reward/Stress) OrexinA->OX1R High Affinity OX2R OX2 Receptor (Sleep/Arousal) OrexinA->OX2R High Affinity OrexinB Orexin-B Peptide OrexinB->OX1R Low Affinity OrexinB->OX2R High Affinity Addiction Addiction / Hyperarousal (Blocked) OX1R->Addiction Activation Sleep Sleep Promotion (Unaffected) OX2R->Sleep Inhibition CEMNS CEMNS (Selective SO1RA) CEMNS->OX1R Competitive Blockade

Figure 1. Orexin signaling pathway illustrating the selective blockade of OX1R by CEMNS to modulate addiction and stress without inducing sleep.

Formulation Science: Overcoming Sulfonamide Hydrophobicity

A critical failure point in preclinical dosing of sulfonamides is precipitation at the injection site, leading to erratic absorption and high inter-subject variability. Because CEMNS is highly lipophilic, it cannot be dissolved in standard physiological saline.

To achieve reproducible target engagement, the formulation must disrupt the compound's crystal lattice and shield its hydrophobic core. We recommend two validated vehicle strategies based on established protocols for chemically analogous OX1R antagonists (e.g., SB-334867)[4][6].

Table 1: Recommended Formulation Vehicles for Systemic Administration
Vehicle SystemCompositionMechanism of SolubilizationBest Use Case
Cyclodextrin Complex 10% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), 2% DMSO, 88% SalineHP-β-CD forms a hydrophilic inclusion complex around the lipophilic naphthalene ring. DMSO acts as a lattice disruptor[6].High-dose I.P. injections (>15 mg/kg); minimizing tissue irritation.
Co-Solvent / Surfactant 10% DMSO, 10% Tween-80, 80% Sterile WaterTween-80 creates micellar structures that encapsulate the drug, while DMSO maintains primary solubility[4].Rapid preparation for lower doses (<10 mg/kg); behavioral assays.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step if the validation checkpoint fails, as doing so will compromise your pharmacokinetic (PK) data.

Protocol A: Preparation of CEMNS (10 mg/mL) in HP-β-CD Vehicle

Causality: This protocol prioritizes the HP-β-CD vehicle because it drastically reduces the localized peritonitis often caused by high-concentration Tween-80, ensuring that pain-induced stress does not confound behavioral assays.

  • Initial Solubilization: Weigh 10 mg of CEMNS powder. Add 200 µL of 100% DMSO. Vortex vigorously for 60 seconds.

    • Validation Checkpoint 1: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Complexation: Add 9.8 mL of a pre-warmed (37°C) 10% HP-β-CD in sterile saline solution dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation, which would cause the hydrophobic compound to crash out of solution before the cyclodextrin can encapsulate it.

  • Equilibration: Place the solution on a tube rotator for 15 minutes at room temperature to allow the inclusion complexes to stabilize.

  • Final Inspection: Hold the vial against a light source.

    • Validation Checkpoint 2 (Tyndall Effect): Shine a laser pointer through the vial. If you see a distinct, solid beam of light scattering (Tyndall effect), micro-precipitation has occurred. Discard and formulate fresh. A valid solution will be optically clear or exhibit a very faint, uniform yellow tint without flocculation[6].

Protocol B: Intraperitoneal (I.P.) Dosing & Behavioral Integration

Causality: I.P. administration is preferred for early-stage neurotherapeutics to bypass the extreme variability of rodent first-pass gastrointestinal metabolism, ensuring consistent plasma Cmax​ .

  • Animal Preparation: Weigh the rodent to calculate the exact injection volume. Standard dosing volume should not exceed 2 mL/kg to prevent abdominal distension.

  • Administration: Using a 25G to 27G needle, inject the CEMNS solution into the lower right quadrant of the abdomen.

  • Pharmacokinetic Incubation (Pre-treatment Window): Return the animal to its home cage for exactly 30 minutes .

    • Causality: Small molecule OX1R antagonists require approximately 30 minutes to reach peak plasma concentration ( Tmax​ ) and transit the BBB to achieve >80% receptor occupancy in the brain[4][6]. Testing before this window will result in false negatives.

  • Behavioral Assay: Initiate the target behavioral paradigm (e.g., cue-induced reinstatement of drug seeking, elevated plus maze, or schedule-induced polydipsia) immediately after the 30-minute incubation[2].

Workflow Acclimation Animal Acclimation (7 Days) Formulation Vehicle Formulation (DMSO/HP-β-CD) Acclimation->Formulation Dosing I.P. Dosing (10-30 mg/kg CEMNS) Formulation->Dosing Incubation BBB Penetration (30 min Wait) Dosing->Incubation Behavior Behavioral Assay (e.g. Self-Administration) Incubation->Behavior Analysis PK/PD & Brain Tissue Analysis Behavior->Analysis

Figure 2. Chronological workflow for in vivo dosing, pharmacokinetic incubation, and behavioral testing of CEMNS.

Quantitative Dosing Parameters

To aid in study design, the following table summarizes the optimized in vivo parameters for CEMNS and structurally related SO1RAs based on established neuropharmacological literature[3][4][6].

Table 2: Standardized In Vivo Dosing Parameters for Rodent Models
ParameterRecommended ValueScientific Rationale
Dose Range (Systemic) 10 – 30 mg/kgDoses <10 mg/kg often fail to achieve sufficient central receptor occupancy. Doses >30 mg/kg risk off-target effects or vehicle-induced toxicity[3][6].
Pre-Treatment Time 30 minutesAligns peak brain concentration with the onset of the behavioral stimulus[4].
Receptor Occupancy Target > 80%Required to observe significant attenuation in robust behavioral models like cocaine self-administration or panic provocation[2][6].
Half-Life ( t1/2​ ) 1.5 – 3 hoursTypical for this chemical class in rodents; necessitates acute behavioral testing rather than prolonged (>4 hr) observations[4].

References

  • The Orexin-1 receptor antagonist SB-334867 decreases sympathetic responses to a moderate dose of methamphetamine and stress Source: PMC / NIH URL:[Link]

  • Hypocretin-1 receptors regulate the reinforcing and reward-enhancing effects of cocaine: pharmacological and behavioral genetics evidence Source: Frontiers URL:[Link]

  • Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone Source: PLOS One URL:[Link]

  • A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects Source: PMC / NIH URL:[Link]

  • Therapeutics development for addiction: Orexin-1 receptor antagonists Source: PMC / NIH URL:[Link]

  • Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials Source: ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing mobile phase for N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Method Development & Troubleshooting

Introduction

This technical support guide provides a comprehensive framework for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide. As a Senior Application Scientist, my objective is to explain the fundamental principles behind the chromatographic process, enabling you to make informed decisions during method development and resolve common issues efficiently. The guidance herein is structured to address the specific chemical properties of the target analyte and is grounded in established chromatographic theory.

Section 1: Analyte Deep Dive & Chromatographic Considerations

A thorough understanding of the analyte's structure is the cornerstone of effective method development.

Analyte Structure: N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

Key Structural Features & Their Chromatographic Impact:

FeatureChemical GroupPredicted Chromatographic Behavior
High Hydrophobicity Naphthalene Ring, Cyclohexyl GroupStrong retention in reversed-phase (RP) chromatography. Requires a high percentage of organic solvent in the mobile phase for elution.
Polarity & Potential for Secondary Interactions Sulfonamide Group (-SO₂N(R)R')The sulfonamide group is polar. As a tertiary sulfonamide, it lacks the acidic proton common in primary and secondary sulfonamides. However, the nitrogen atom can still interact with active sites on the stationary phase, such as residual silanols.
Moderate Polarity Ethoxy Group (-OCH₂CH₃)The ether linkage introduces some polarity, but its effect is minor compared to the large hydrophobic regions.

Given its predominantly non-polar and hydrophobic nature, Reversed-Phase HPLC (RP-HPLC) is the most logical and effective separation mode. A C18 or C8 stationary phase would be an appropriate starting point.

Section 2: Initial Method Development & Optimization Workflow

A systematic approach to method development saves time and resources while ensuring a robust final method. The following workflow provides a logical pathway from initial analyte assessment to a fully optimized separation.

MethodDevelopmentWorkflow Figure 1: Method Development Workflow Analyte 1. Analyze Compound Properties - Hydrophobicity (Naphthalene, Cyclohexyl) - Polarity (Sulfonamide) - pKa (if ionizable) Mode 2. Select Separation Mode - Reversed-Phase (RP-HPLC) is ideal Analyte->Mode Column 3. Choose Initial Column - C18, 5 µm, 4.6 x 150 mm - Use modern, end-capped column Mode->Column MobilePhase 4. Screen Mobile Phase - A: 0.1% Formic Acid in Water - B: Acetonitrile or Methanol - Run a broad gradient (e.g., 5-95% B) Column->MobilePhase Isocratic 5. Develop Isocratic/Gradient Method - Aim for k' (retention factor) of 2-10 - Adjust %B for optimal retention MobilePhase->Isocratic Optimization 6. Optimize & Troubleshoot - Peak Shape (Tailing, Fronting) - Resolution - Sensitivity Isocratic->Optimization Validation 7. Method Validation - Linearity, Accuracy, Precision - Robustness (ICH Guidelines) Optimization->Validation PeakTailingTroubleshooting Figure 2: Peak Tailing Troubleshooting Start Peak Tailing Observed CheckpH Is Mobile Phase pH between 2.5 and 3.0? Start->CheckpH AdjustpH ACTION: Lower pH with 0.1% Formic Acid CheckpH->AdjustpH No CheckLoad Is Sample Concentration High? CheckpH->CheckLoad Yes AdjustpH->CheckLoad ReduceLoad ACTION: Dilute Sample or Reduce Injection Volume CheckLoad->ReduceLoad Yes CheckColumn Is Column Old or Not End-Capped? CheckLoad->CheckColumn No ReduceLoad->CheckColumn ReplaceColumn ACTION: Use a Modern, High-Purity End-Capped C18 Column CheckColumn->ReplaceColumn Yes Resolved Issue Resolved CheckColumn->Resolved No (Consider other issues) ReplaceColumn->Resolved

Caption: A decision tree for troubleshooting peak tailing.

Q2: My peak is fronting or splitting. What are the likely causes?

  • Cause 1: Sample Solvent Incompatibility. This is a very common cause of fronting and split peaks. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will spread and distort as it enters the column. For example, dissolving the sample in 100% acetonitrile when the mobile phase is 50% acetonitrile/water will almost certainly cause this issue. [1] * Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that can still dissolve the analyte.

  • Cause 2: Column Overload. Severe column overload can also manifest as fronting peaks. * Solution: Reduce the mass of analyte injected onto the column by diluting the sample.

  • Cause 3: Column Void or Blockage. A physical disruption at the head of the column, such as a void in the packing material or a partially blocked inlet frit, can cause the sample band to travel through two different paths, resulting in a split peak. [1] * Solution: Try reversing and flushing the column (check the manufacturer's instructions first). If this doesn't work, the column may need to be replaced. Using a guard column can protect the analytical column from particulates.

Retention & Resolution Issues

Q3: How do I adjust the retention time of my analyte?

  • Primary Control: Organic Solvent Percentage. In reversed-phase chromatography, retention is primarily controlled by the percentage of the organic solvent (the "B" solvent, typically acetonitrile or methanol) in the mobile phase.

    • To Decrease Retention Time (Elute Faster): Increase the percentage of the organic solvent.

    • To Increase Retention Time (Elute Slower): Decrease the percentage of the organic solvent. * Secondary Control: Organic Solvent Type. Acetonitrile and methanol have different selectivities. If you are struggling to resolve the analyte from an impurity, switching from acetonitrile to methanol (or vice versa) can alter the elution order and improve separation. [2]Generally, acetonitrile is a stronger eluting solvent than methanol for many compounds.

Q4: My retention times are drifting from one injection to the next. What's wrong?

Inconsistent retention times compromise the reliability of your analysis.

  • Cause 1: Insufficient Column Equilibration. The stationary phase requires time to fully equilibrate with the mobile phase. If you start your analytical run before the column is stable, you will see retention times drift, usually to longer times. * Solution: Before starting a sequence, equilibrate the column with the mobile phase for at least 10-15 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this is about 20-30 minutes.

  • Cause 2: Mobile Phase Composition Change. If your mobile phase is prepared in a single bottle, the more volatile component (usually the organic solvent) can evaporate over time, leading to a weaker mobile phase and increasing retention times. * Solution: Prepare fresh mobile phase daily. Use a solvent bottle cap that limits evaporation. Modern HPLCs often have an online degasser and proportioning valve, which mixes solvents from separate bottles, minimizing this issue. * Cause 3: Temperature Fluctuations. Column temperature significantly affects retention. A lack of temperature control can cause retention times to drift as the ambient temperature changes. * Solution: Use a column thermostat to maintain a constant temperature, for example, 30°C. [3]

Section 4: Experimental Protocols

Protocol 1: Preparation of Acidified Mobile Phase

This protocol describes the preparation of a common mobile phase for the analysis of sulfonamides.

Objective: To prepare 1 L of Mobile Phase A (0.1% Formic Acid in Water) and 1 L of Mobile Phase B (Acetonitrile).

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • 1 L volumetric flasks (2)

  • Graduated cylinder

  • Filtered solvent bottles

Procedure:

  • Mobile Phase A (Aqueous):

    • Measure approximately 950 mL of HPLC-grade water into a 1 L volumetric flask.

    • Carefully pipette 1.0 mL of formic acid into the flask.

    • Bring the flask to the 1 L mark with HPLC-grade water.

    • Cap and invert the flask 15-20 times to ensure thorough mixing.

    • Transfer the solution to a labeled solvent bottle.

  • Mobile Phase B (Organic):

    • Pour approximately 1 L of HPLC-grade acetonitrile into a second labeled solvent bottle.

  • Degassing:

    • Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an online degasser before use.

Protocol 2: Initial Gradient Scouting Run

Objective: To determine the approximate mobile phase composition required to elute the analyte.

HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (e.g., 270-280 nm, requires initial wavelength scan) [3][4] Gradient Program:

Time (min)%A%B
0.0955
20.0595
25.0595
25.1955
30.0955

Procedure:

  • Set up the HPLC system according to the conditions above.

  • Equilibrate the column at the initial conditions (95% A, 5% B) for at least 20 minutes.

  • Inject a standard solution of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide.

  • Analyze the resulting chromatogram to determine the retention time (t_R) and the %B at which the analyte elutes. This information will be used to develop a more focused gradient or an isocratic method.

References

  • Technical Support Center: HPLC Analysis of Sulfonamides. Benchchem.
  • Pietroń, W., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. Available from: [Link]

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
  • Pietroń, W., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available from: [Link]

  • Weyland, J.W., et al. Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]

  • Al-Janabi, A.A., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Molecules. Available from: [Link]

  • Pietroń, W., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. ResearchGate. Available from: [Link]

  • Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available from: [Link]

  • Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. Analytical Methods (RSC Publishing). Available from: [Link]

  • Sahu, P.K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Abnormal Peak Shapes. Shimadzu. Available from: [Link]

  • Park, J., et al. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Science of The Total Environment. Available from: [Link]

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. USDA. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available from: [Link]

  • Dolan, J.W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • Barbosa, J., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. Available from: [Link]

Sources

Overcoming low solubility of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Hub . This technical support center is designed for drug development professionals and assay scientists facing critical solubility bottlenecks.

Here, we provide mechanistic troubleshooting, validated protocols, and data-driven solutions specifically tailored for handling highly lipophilic, non-ionizable compounds like N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide .

Diagnostic Profile: Understanding the Molecule

Before troubleshooting, we must analyze the physicochemical nature of the compound to understand why standard solubilization fails.

Table 1: Physicochemical Diagnosis of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

Structural FeatureChemical ImplicationAssay Consequence
Naphthalene Core High planarity and strong π−π stacking.High crystal lattice energy; resists dissolution in aqueous media.
N,N-Disubstituted Sulfonamide The nitrogen is bonded to methyl and cyclohexyl groups, leaving no acidic proton .Cannot form salts. pH adjustments will not improve solubility[1].
Cyclohexyl & Ethoxy Groups High aliphatic/hydrophobic bulk.Drives LogP up (estimated > 4.5); promotes non-specific binding to plastic assay plates.

Mechanistic FAQ: The "Why" Behind the Failure

Q: My compound dissolves perfectly in 100% DMSO, but my assay results show no activity (false negatives). What is happening? A: You are likely experiencing the "Solvent Shift" (Ouzo Effect) . When a highly lipophilic compound in DMSO is directly diluted into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The compound is left locally supersaturated without its solvent hydration shell, leading to rapid nucleation and micro-precipitation[2]. These microcrystals are often invisible to the naked eye but drastically reduce the free-drug concentration available to bind your biological target[3][4].

Q: Why can't I just lower the pH or use a salt form to increase solubility? A: Traditional salt screening relies on the presence of an ionizable basic or acidic center[1]. Because the sulfonamide nitrogen in this specific molecule is fully substituted (N-cyclohexyl, N-methyl), it is neutral at all physiological pH ranges. You must rely on thermodynamic encapsulation or carrier proteins rather than ionization[4].

Q: Can I just increase the DMSO concentration in my cell culture to 2%? A: No. While increasing DMSO improves compound solubility, DMSO concentrations above 0.5%–1% induce significant cytotoxicity, alter cell permeability, and can artificially skew assay readouts (e.g., altering ROS or IL-6 production)[5][6].

Visualizing the Precipitation Mechanism

To prevent false negatives, we must intercept the nucleation pathway. The diagram below illustrates why direct dilution fails and how carrier-mediated stabilization rescues the assay.

G A 10 mM Stock (100% DMSO) B Direct Dilution into Aqueous Buffer A->B Standard Method E Step-wise Dilution + Carrier (e.g., BSA/HP-β-CD) A->E Optimized Method C Solvent Shift & Nucleation B->C D Precipitation (False Negatives) C->D F Thermodynamic Stabilization E->F G Soluble Monomers (Accurate Bioassay) F->G

Mechanism of DMSO-induced precipitation vs. optimized carrier-mediated stabilization.

The Troubleshooting Matrix

When formulating a rescue strategy, you must balance solubility enhancement with assay compatibility. Use the table below to select the appropriate excipient based on its Maximum Tolerated Concentration (MTC).

Table 2: Excipient Selection and Biological Tolerability

Solubilizing AgentMechanism of ActionMTC (Cell-Based)MTC (Biochemical)Best For
DMSO Universal organic co-solvent.0.1% - 0.5%1% - 5%Initial stock preparation.
HP-β-CD Hydrophobic cavity encapsulates the naphthalene core.Up to 5% (w/v)Up to 10% (w/v)Neutral, highly lipophilic compounds.
BSA (Protein) Binds lipophilic drugs via hydrophobic pockets (Sudlow sites).0.1% - 1% (w/v)0.01% - 0.1%Preventing non-specific plastic binding.
Tween-80 Non-ionic surfactant; forms micelles.0.001% - 0.01%0.01% - 0.1%Biochemical kinase/receptor assays.

Formulation Decision Pathway

DecisionTree Start Solubility Issue: N-cyclohexyl-4-ethoxy... -sulfonamide Q1 Is the assay cell-based or biochemical? Start->Q1 Biochem Biochemical Assay Q1->Biochem Cell Cell-Based Assay Q1->Cell Sol1 Add 0.01% Tween-80 or CHAPS Biochem->Sol1 Sol2 Use HP-β-CD or 0.1% BSA Cell->Sol2 Check Validate via DLS (Check for aggregates) Sol1->Check Sol2->Check

Decision matrix for selecting solubility enhancers based on biological assay type.

Protocol Vault: Self-Validating Methodologies

To ensure scientific integrity, these protocols are designed as self-validating systems. You will not only solubilize the compound but also analytically prove that it remains in a monomeric state.

Protocol A: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Encapsulation

Best for: Cell-based assays where surfactants cause membrane lysis.

Causality: HP- β -CD features a hydrophilic exterior and a lipophilic inner cavity. By slowly introducing the compound, the naphthalene and cyclohexyl groups partition into the cavity, shielding them from water and preventing nucleation.

  • Preparation: Dissolve HP- β -CD in your aqueous assay buffer (e.g., PBS or DMEM) to a final concentration of 10% (w/v). Warm gently to 37°C.

  • Stock Creation: Prepare a 10 mM stock of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide in 100% anhydrous DMSO.

  • Step-Wise Complexation: Place the HP- β -CD solution on a high-speed vortexer. While vortexing, add the DMSO stock dropwise to achieve the desired top concentration (e.g., 100 μ M). Do not dump the DMSO in all at once , as local supersaturation will outpace the complexation kinetics.

  • Equilibration: Incubate the mixture at 37°C for 1 hour to allow thermodynamic equilibrium of the inclusion complex.

  • Validation Checkpoint (Centrifugation/UV-Vis): Centrifuge the sample at 10,000 x g for 15 minutes. Carefully extract the supernatant. Measure the absorbance of the supernatant via UV-Vis spectrophotometry (at the compound's λmax​ ) and compare it to a standard curve. If recovery is >95%, you have successfully avoided precipitation.

Protocol B: BSA-Mediated Step-Wise Dilution

Best for: Assays where the compound exhibits high non-specific binding to polystyrene microtiter plates.

Causality: Highly lipophilic sulfonamides stick to plastic, artificially lowering the active concentration. Fatty-acid-free Bovine Serum Albumin (BSA) acts as a biological "sponge," keeping the drug in solution and acting as a carrier to deliver it to the target cells.

  • Buffer Prep: Supplement your assay buffer with 0.1% (w/v) fatty-acid-free BSA.

  • Intermediate Dilution: Instead of diluting directly from 100% DMSO to water, create an intermediate stock. Dilute your 10 mM DMSO stock 1:10 into a 50/50 mixture of DMSO and PEG-400 (yielding a 1 mM stock in 55% DMSO / 45% PEG-400).

  • Final Dilution: Dilute this intermediate stock 1:100 into the BSA-supplemented buffer. The PEG-400 acts as a co-solvent bridge, softening the "solvent shift".

  • Validation Checkpoint (Dynamic Light Scattering - DLS): Analyze the final assay solution using DLS. A successful formulation will show a monodisperse peak corresponding to the BSA-drug complex (~8-10 nm). If you observe peaks >100 nm, colloidal aggregates have formed, and the intermediate dilution step must be slowed down or the PEG-400 ratio increased.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at:[Link]

  • Skoda, E. M., et al. (2014). An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at:[Link]

  • Li, Y., et al. (2025). Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PLOS One. Available at:[Link]

  • Ntie-Kang, F., et al. (2013). Improvement of Aqueous Solubility of Lapatinib-derived Analogs. PMC. Available at:[Link]

  • Almeida, A., et al. (2025). Full article: Preformulation studies and in vitro cytotoxicity of naringin. Taylor & Francis. Available at:[Link]

Sources

Technical Support Center: Mitigation of Photodegradation for N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for preventing the degradation of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide when exposed to ultraviolet (UV) light. As Senior Application Scientists, we have structured this document to not only offer solutions but to explain the underlying chemical principles, ensuring the integrity and reproducibility of your experiments.

Section 1: Foundational Understanding of Photodegradation

This section addresses the fundamental questions regarding the light sensitivity of your compound.

Q1: What is the primary cause of my compound's degradation under UV light?

Answer: The primary cause is the presence of the naphthalene ring system in the molecule's structure. Aromatic compounds like naphthalene possess delocalized pi-electrons that readily absorb UV radiation.[1][2] Upon absorbing a photon of UV light, the molecule is promoted to an electronically excited state, which is significantly more reactive than its ground state. This excess energy can initiate degradation through various chemical pathways.

Application Scientist's Note: The energy from UV light can lead to several detrimental reactions. For naphthalenesulfonamides, the most probable degradation pathways include cleavage of the sulfonamide (S-N) bond, reactions involving the ethoxy group, or oxidation of the naphthalene ring itself, especially in the presence of oxygen.[3][4]

Q2: How can I be certain that UV light is the specific cause of the observed degradation?

Answer: To confirm that photodegradation is the issue, you must run a "dark control" experiment in parallel with your UV-exposed sample.

  • Experimental Sample: Your compound in its typical solvent and container, exposed to the UV light source under normal experimental conditions.

  • Dark Control Sample: An identical preparation of your compound, but completely shielded from the UV light source (e.g., wrapped in aluminum foil or placed in an amber vial) and kept under the same temperature conditions.

If the compound in the experimental sample shows degradation (e.g., measured by HPLC) while the dark control remains stable, it definitively confirms that UV light is the causative agent.

Q3: What are the likely degradation products, and how can they affect my experiment?

Answer: Without specific experimental data, we can hypothesize the formation of several products based on known degradation pathways of similar molecules. Common pathways for sulfonamides include cleavage of the sulfonamide bond and extrusion of SO2.[3][4] This could result in the formation of 4-ethoxy-N-methylnaphthalen-1-amine and cyclohexylsulfonic acid, among other potential products from ring oxidation or reactions at the ethoxy group. These byproducts can interfere with your analysis, exhibit their own biological activity, or possess altered physical properties (e.g., solubility), complicating downstream applications.

Section 2: Proactive Stabilization Strategies and Protocols

This section provides actionable strategies and detailed protocols to prevent degradation before it occurs.

Q4: My compound is highly sensitive. What is the most direct way to protect it?

Answer: The most direct method is to prevent UV light from reaching the molecule. This can be achieved by using UV-filtering materials for your vessels and equipment.

  • Amber Glassware: Standard amber glass (vials, flasks, etc.) is designed to block a significant portion of UV and blue light, typically below 400-500 nm. This is an excellent first-line defense.

  • UV-Blocking Films: If you are using specialized equipment (e.g., microplates, flow cells) made of standard plastic or quartz, you can apply UV-blocking films to the light source or the apparatus itself to filter out damaging wavelengths.

Q5: What are photostabilizers, and how do I choose one for my system?

Answer: Photostabilizers are chemical compounds added to a formulation to inhibit photodegradation. They work primarily through two mechanisms: UV absorption and energy quenching. The choice depends on your solvent system, the required optical clarity, and potential interactions with your compound.

  • UV Absorbers: These compounds have very high molar absorptivity in the UV range. They function by competitively absorbing the damaging UV radiation and dissipating the energy as harmless heat, effectively shielding the target molecule.[5][6] Examples include benzophenones and benzotriazoles.[7]

  • Quenchers (or Deactivators): These molecules do not necessarily absorb the initial UV light. Instead, they interact with your photo-excited target molecule, accepting its excess energy and returning it to the ground state before it can undergo a chemical reaction.[5] This process is known as energy transfer. Quenchers are particularly effective at deactivating long-lived excited triplet states and reactive oxygen species like singlet oxygen.[8][9] A well-known quencher is 1,4-diazabicyclo[2.2.2]octane (DABCO).[8]

Table 1: Comparison of Common Photostabilizer Classes

Stabilizer ClassMechanism of ActionTypical Wavelength RangeAdvantagesConsiderations
Benzotriazoles UV Absorption300-400 nmBroad UV-A/UV-B coverage; High efficiency.May have limited solubility in highly polar solvents.
Benzophenones UV AbsorptionUV-A, UV-B, UV-CWidely used; Cost-effective.Can sometimes have residual color.
Hindered Amine Light Stabilizers (HALS) Radical ScavengingN/A (Acts on byproducts)Very effective at low concentrations; Regenerative cycle.Does not absorb UV light directly. Often used with a UV absorber.[10]
Singlet Oxygen Quenchers (e.g., DABCO) Energy QuenchingN/A (Acts on excited states)Highly effective against singlet oxygen-mediated degradation.[8]Specific to quenching mechanism; may not prevent direct photolysis.

Protocol 1: Selection and Validation of a UV Absorber

This protocol outlines a self-validating method to test the efficacy of a UV absorber.

Objective: To determine if a selected UV absorber can effectively reduce the photodegradation of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide.

Materials:

  • N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide (stock solution)

  • Chosen UV absorber (e.g., a water-soluble benzotriazole)

  • Solvent of interest (e.g., Acetonitrile, Methanol, Water with co-solvent)

  • Quartz or borosilicate glass vials

  • UV light source (e.g., 365 nm lamp)

  • HPLC or UPLC-MS for analysis

  • Aluminum foil

Methodology:

  • Prepare Solutions:

    • Sample A (Test): Prepare a solution of your compound at the target concentration, containing the UV absorber at a recommended concentration (e.g., 0.1-1.0% w/v).

    • Sample B (UV Control): Prepare a solution of your compound at the same concentration without the UV absorber.

    • Sample C (Dark Control): Prepare an identical solution to Sample B. Wrap this vial completely in aluminum foil.

    • Sample D (Absorber Control): Prepare a solution containing only the UV absorber at the tested concentration. This checks for interference in your analytical method.

  • Exposure:

    • Place Samples A, B, and D under the UV light source for a defined period (e.g., 1, 2, 4, 8 hours).

    • Place the foil-wrapped Sample C next to the other samples to ensure identical temperature conditions.

  • Analysis:

    • At each time point, take an aliquot from each sample.

    • Analyze all samples by HPLC to determine the concentration of the parent compound.

    • In the chromatogram for Sample D, confirm that the UV absorber does not co-elute with your parent compound.

  • Interpretation of Results:

    • Sample C (Dark Control): Should show no significant degradation. If it does, there is a stability issue unrelated to light (e.g., hydrolysis, thermal degradation).

    • Sample B (UV Control): Will show the maximum rate of photodegradation.

    • Sample A (Test): If the UV absorber is effective, the degradation rate will be significantly lower than in Sample B.

    • Comparison: The difference in degradation between Sample A and Sample B quantifies the protective effect of the UV absorber.

Q6: How do environmental factors like solvent and pH affect stability?

Answer: Solvent, pH, and dissolved oxygen can have a profound impact on photodegradation rates.

  • Solvent: The polarity and protic nature of a solvent can influence the stability of the excited state and the pathway of degradation.[11][12] For example, solvents capable of hydrogen bonding might stabilize certain intermediates, while others might promote charge-transfer reactions.[11] It is advisable to empirically test stability in different solvents if your experimental design allows.

  • pH: For molecules with ionizable groups, pH determines the chemical species in solution (e.g., neutral vs. anionic).[13] These different forms can have vastly different absorption spectra and quantum yields of degradation.[13] The photodegradation of some sulfonamides is known to be pH-dependent.[13]

  • Dissolved Oxygen: Oxygen can participate in photodegradation in two main ways. It can interact with the excited state of your molecule to produce highly reactive singlet oxygen (¹O₂), which then attacks and degrades a ground-state molecule.[8][14] Alternatively, it can participate in free-radical chain reactions. Removing dissolved oxygen through sparging with an inert gas (Nitrogen or Argon) can significantly reduce these degradation pathways.

Section 3: Troubleshooting and FAQs

Q: I used a UV absorber, but my compound is still degrading. What should I check next?

A:

  • Wavelength Mismatch: Ensure the absorption spectrum of your chosen UV absorber maximally overlaps with the emission spectrum of your UV source and the absorption spectrum of your compound. If your light source is emitting at 310 nm but your absorber is most effective at 350 nm, its protective capacity will be limited.

  • Concentration: The concentration of the UV absorber may be too low to provide adequate shielding. Try increasing the concentration, but be mindful of solubility limits and potential interference.

  • Alternative Degradation Pathway: The degradation may be mediated by reactive oxygen species (ROS) like singlet oxygen. In this case, a UV absorber alone is insufficient. You may need to add a singlet oxygen quencher like DABCO or remove oxygen by degassing the solvent.

Q: My stabilizer is interfering with my assay or analysis. What are my options?

A:

  • Change Stabilizer: Select a stabilizer with different chemical properties that may not interfere. For example, if a benzophenone-based absorber is causing issues, try a benzotriazole or a non-aromatic HALS-type stabilizer.

  • Physical Filtration: Use amber vials or apply a UV-filter film to your apparatus. This provides protection without adding any chemical components to your solution.

  • Solid-Phase Stabilizer: In some applications, it may be possible to use a UV-absorbing polymer or resin that can be filtered out before analysis.

Section 4: Visualized Workflows and Data

Diagram 1: Troubleshooting Workflow for Photodegradation

This diagram outlines a logical sequence of steps to diagnose and solve issues related to UV degradation.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mitigation Strategy A Degradation Observed in Experiment B Run Dark Control vs. UV-Exposed Sample A->B C Is Dark Control Stable? B->C D Issue is Photodegradation C->D Yes E Issue is Chemical/Thermal Instability C->E No F Implement Physical Blocking (Amber Vials, UV Film) D->F G Is Degradation Solved? F->G H Add Chemical Stabilizer (UV Absorber) G->H No J Problem Resolved G->J Yes I Is Degradation Solved? H->I I->J Yes K Consider Advanced Options (Quenchers, Degassing) I->K No

Caption: A step-by-step workflow for diagnosing and resolving UV degradation.

Diagram 2: Mechanisms of Photostabilizers

This diagram illustrates the different ways UV absorbers and quenchers protect a target molecule.

G cluster_0 Mechanism 1: UV Absorption cluster_1 Mechanism 2: Energy Quenching UV_Light_A UV Photon Absorber UV Absorber UV_Light_A->Absorber Absorbed Molecule_A Target Molecule UV_Light_A->Molecule_A Blocked Heat Heat Absorber->Heat Dissipated as UV_Light_B UV Photon Molecule_B Target Molecule UV_Light_B->Molecule_B Excited_Molecule Excited Molecule* Molecule_B->Excited_Molecule Excitation Quencher Quencher Excited_Molecule->Quencher Energy Transfer Degradation Degradation Excited_Molecule->Degradation Prevented Quencher->Molecule_B Returns to Ground State

Caption: Contrasting protection via UV absorption versus energy quenching.

References

  • Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. (n.d.). Google Scholar.
  • Sari, Y. W., & Purnavita, S. (2025). Singlet Oxygen in Food: A Review on Its Formation, Oxidative Damages, Quenchers, and Applications in Preservation. MDPI.
  • Zhang, J., et al. (2022). Quenching singlet oxygen via intersystem crossing for a stable Li-O2 battery. PNAS.
  • Palumbo, M. C., & García, N. A. (n.d.). On the mechanism of quenching of singlet oxygen by chlorinated phenolic pesticides. Google Scholar.
  • DFT study on the quenching mechanism of singlet oxygen by lycopene. RSC Publishing.
  • Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts (RSC Publishing).
  • Liu, Y., et al. (2015). UV photolysis kinetics of sulfonamides in aqueous solution based on optimized fluence quantification. PubMed.
  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • Wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. RSC Publishing.
  • Andino-Enríquez, M. A., et al. (2025). Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters. Unito.it.
  • Ho, T. F. L., et al. (1996). Quantum Yields for the Photodegradation of Pollutants in Dilute Aqueous Solution: Phenol, 4-Chlorophenol and N-Nitrosodimethylamine. R Discovery.
  • Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. RSC Publishing.
  • Wanga, A.-M., et al. (n.d.). Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV/ozone/oxidant systems: comparison in terms of mineralization efficiency and power consumption. SciSpace.
  • Studies on the Photosensitivity Caused by Sulfa Drugs. J-Stage.
  • How do UV absorbers work? (2022). Raytop Chemical.
  • Jakimska, A., et al. (2013). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed.
  • Why do aromatic compounds absorb UV? (2021). Quora.
  • Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. MDPI.
  • Zhang, Y., et al. (n.d.). Synthesis of Novel Ultraviolet Absorbers and Preparation and Field Application of Anti-Ultraviolet Aging PBAT/UVA Films. PMC.
  • UV Stabilizer and Absorber Additives Add Real Value to Coatings. (2025). Tilley Distribution.
  • Mead, R. N., et al. (n.d.). Quantum yield for cetirizine photodegradation in deionized water a. ResearchGate.
  • Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. (2024). ResearchGate.
  • Kai, D., et al. (2021). Natural Organic Ultraviolet Absorbers from Lignin. ACS Publications.
  • Uses of UV Absorbers. (2023). schem.net.
  • Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. (2026). ResearchGate.
  • Photo-Induced OH reactions of naphthalene and its oxidation products on SiO2. (2025). Google Scholar.
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). PMC.
  • Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. (2025). PMC.
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. (2018). The Royal Society.
  • Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). ResearchGate.
  • Photocatalytic Degradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. (n.d.). ResearchGate.
  • Evaluating efficacy of different UV-stabilizers/absorbers in reducing UV-degradation of lignin. (2021). ResearchGate.
  • Tomal, W., et al. (2023). Naphthalene–stilbenes as effective visible-light sensitizers to study the effect of diluent and nanofillers on in situ photopolymerization and 3D-VAT printing process. RSC Publishing.
  • Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. (n.d.). Google Scholar.
  • Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. (2024). Google Scholar.
  • Illuminating the Effect of the Local Environment on the Performance of Organic Sunscreens: Insights From Laser Spectroscopy of Isolated Molecules and Complexes. (n.d.). PMC.
  • MXene-Based Photocatalysts in Degradation of Organic and Pharmaceutical Pollutants. (2022). Google Scholar.
  • Effects of Structure on the Solubility of UV Filters. (2022). MDPI.
  • Photodegradation of nap. (2022). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Kinetic Modelling of Aromaticity and Colour Changes during the Degradation of Sulfamethoxazole Using Photo-Fenton Technology. (2024). MDPI.

Sources

Stabilizing N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Preventing Degradation and Aggregation During Freeze-Thaw Cycles

Welcome to the technical support center. As Senior Application Scientists, we understand that maintaining the stability of novel small molecules is paramount to experimental success and drug development timelines. This guide provides in-depth answers and actionable protocols to address the specific challenges of stabilizing N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide during the physical stresses of freezing and thawing.

Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What are the key physicochemical properties of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide that make it susceptible to freeze-thaw instability?

While specific experimental data for this exact molecule is not broadly published, we can infer its behavior from its structural components: a naphthalene ring, a sulfonamide group, and N-linked cyclohexyl and methyl groups.

  • High Lipophilicity: The naphthalene and cyclohexyl moieties create a highly hydrophobic molecule. Such compounds often exhibit low aqueous solubility.[1][2]

  • Aqueous Instability: During freezing, as ice crystals form, the compound becomes increasingly concentrated in the unfrozen liquid phase, a phenomenon known as cryoconcentration. This can easily exceed the compound's solubility limit, leading to aggregation or precipitation upon thawing.

  • pH Sensitivity: Sulfonamides can be susceptible to hydrolysis at pH extremes.[3] Cryoconcentration can cause drastic shifts in the pH of the unfrozen liquid, especially if the buffer system itself crystallizes at different rates, which can accelerate degradation.[4]

  • Interfacial Stress: The formation of ice-water interfaces creates large, hydrophobic surfaces that can interact with the molecule, potentially inducing aggregation.[5][6]

Q2: What are the typical signs of compound instability after one or more freeze-thaw cycles?

Researchers should be vigilant for the following indicators of degradation or physical instability:

  • Visual Changes: The most obvious sign is the appearance of cloudiness, particulates, or visible precipitate in the solution after thawing.

  • Chromatographic Changes: When analyzed by High-Performance Liquid Chromatography (HPLC), instability manifests as:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, indicating the formation of degradation products.[7][8]

  • Loss of Biological Activity: In cell-based or biochemical assays, a decrease in potency or efficacy may be the first sign that the compound's integrity has been compromised.[9]

Troubleshooting and Proactive Stabilization Strategies

This section provides direct answers to common problems and outlines preventative measures.

Q3: My solution of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide is cloudy after thawing. What happened and what should I do?

Cloudiness or precipitation is most often due to the compound crashing out of solution because its solubility was exceeded during cryoconcentration.

Causality: As the aqueous portion of your solvent freezes, the compound, salts, and buffers get crowded into a smaller and smaller volume of liquid water. This dramatic increase in concentration forces the poorly soluble molecule to aggregate and precipitate.

Troubleshooting Workflow:

A Precipitation Observed After Thawing B Is the compound critical for immediate use? A->B C Attempt to resolubilize: - Gentle warming (e.g., 37°C) - Vortexing/sonication B->C Yes G Discard current vial. Proceed to reformulation strategy to prevent recurrence. B->G No D Did it redissolve? C->D E Use immediately. Filter through 0.22 µm syringe filter to remove any micro-aggregates. D->E Yes F Compound has likely crashed. Do not use. Proceed to reformulation strategy. D->F No

Caption: Troubleshooting logic for post-thaw precipitation.

Reformulation Strategy:

  • Reduce Concentration: If experimentally feasible, lower the stock concentration.

  • Add a Cryoprotectant: Incorporate excipients that prevent aggregation and improve solubility. (See Q4).

  • Optimize Solvent: Consider using a solvent system with a lower freezing point, such as adding 5-10% glycerol or DMSO, if compatible with your downstream application.[10][11]

Q4: How can I proactively formulate my solution to prevent instability during freeze-thaw cycles?

The key is to use cryoprotectant excipients that mitigate the stresses of freezing. These molecules work through several mechanisms, including vitrification and water replacement.[6]

Mechanism of Cryoprotectants:

  • Vitrification: Sugars and polyols like sucrose, trehalose, and glycerol can form a rigid, glass-like matrix at low temperatures.[6][10] This amorphous solid state immobilizes the compound, preventing molecules from coming close enough to aggregate.

  • Preferential Exclusion: These excipients are often "preferentially excluded" from the surface of the drug molecule, which strengthens the hydration shell around it and maintains its native state.[5]

  • Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent aggregation at ice-water interfaces.[5][12] They compete with the drug for space at these hydrophobic surfaces.[5]

Excipient Class Examples Typical Concentration Primary Mechanism Considerations
Sugars Sucrose, Trehalose5-10% (w/v)Vitrification, Preferential Exclusion[6][13]Can increase viscosity. Ensure high purity.
Polyols Glycerol, Mannitol, Sorbitol5-20% (v/v)Vitrification, Solvent modification[10][11]Can be toxic to some cell lines at high concentrations.
Surfactants Polysorbate 20, Polysorbate 800.01-0.1% (v/v)Prevent surface-induced aggregation[5][12]Potential for degradation (oxidation) of the surfactant itself.
Polymers Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP)1-5% (w/v)Vitrification, increased viscosity[14]Choose appropriate molecular weight for your application.
Protocols for Stability Assessment

To ensure the integrity of your compound, a systematic stability study is essential. This process is a form of forced degradation study, designed to challenge your formulation and analytical methods.[15][16][17]

Q5: How do I design and execute a definitive freeze-thaw stability study?

This protocol provides a framework for assessing the stability of your formulated N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide.

Experimental Workflow for Freeze-Thaw Stability Study

cluster_prep 1. Preparation cluster_analysis 2. Analysis & Stress cluster_eval 3. Evaluation A Prepare homogenous bulk solution of compound in chosen formulation B Aliquot into multiple identical, single-use tubes (e.g., 20 tubes of 100 µL) A->B C T=0 Analysis: Immediately analyze 3 aliquots using validated HPLC method B->C D Place remaining aliquots at -80°C for ≥12 hours B->D I Analyze Data: - Compare parent peak area vs. T=0 - Quantify new impurity peaks - Check for visual precipitation C->I Baseline E Thaw at Room Temp (or specified condition) D->E F Cycle 1 Analysis: Analyze 3 aliquots E->F G Repeat Freeze-Thaw Cycle (Return remaining tubes to -80°C) F->G F->I Data Point H Continue for N cycles (e.g., N=3, 5, 10) G->H H->I

Caption: Workflow for a multi-cycle freeze-thaw stability assessment.

Step-by-Step Protocol:

  • Preparation: Prepare a sufficient volume of the compound in the formulation to be tested. Aliquot into a minimum of 15-20 single-use vials to avoid contaminating the bulk stock.

  • Time Zero (T0) Sample: Immediately take 3 aliquots and analyze them using a qualified analytical method (e.g., HPLC-UV) to establish the baseline purity and concentration.

  • Control Sample: Store 3 additional aliquots at a recommended stable temperature (e.g., 4°C) for the duration of the study. This helps differentiate freeze-thaw stress from simple time-dependent degradation.

  • Freeze-Thaw Cycling:

    • Place the remaining experimental aliquots in a -80°C freezer for at least 12 hours.

    • Remove the vials and allow them to thaw completely at room temperature, unassisted.

    • Once thawed, immediately take 3 aliquots for analysis (Cycle 1).

    • Return the remaining vials to the -80°C freezer.

  • Repeat: Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3, 5, and 10 cycles).

  • Data Analysis: Compare the purity (parent peak area %) and the concentration of the compound at each cycle against the T0 and control samples. A loss of >5% purity or the appearance of any single impurity >0.5% is typically considered significant.

Q6: What is a good starting point for an HPLC method to analyze N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide?

A reversed-phase HPLC (RP-HPLC) method with UV detection is standard for analyzing sulfonamides and similar small molecules.[7][18][19] Given the compound's high hydrophobicity, a strong organic mobile phase will be required for elution.

Template RP-HPLC Method Parameters

Parameter Recommended Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard for hydrophobic small molecules. Provides good retention and resolution.
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)Acid modifier improves peak shape for amine/amide-containing compounds.
Mobile Phase B Acetonitrile with 0.1% AcidStrong organic solvent for eluting hydrophobic compounds.
Detection UV-Vis or PDA Detector at ~254 nm or 280 nmNaphthalene ring provides strong UV absorbance. A PDA detector is recommended to assess peak purity.
Column Temp 30-40 °CElevated temperature reduces viscosity and can improve peak shape.[19]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Vol. 5-10 µLAdjust based on sample concentration and detector sensitivity.
Gradient 50% B to 95% B over 15 minutes, hold 5 min, return to initialA gradient is necessary to elute the hydrophobic compound while separating it from more polar impurities.

This method serves as a starting point and must be validated for your specific compound and formulation to ensure it is stability-indicating.[8][20]

References
  • El-Gindy, A. (n.d.). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Google.
  • Use of Stabilizers and Surfactants to Prevent Protein Aggregation. (n.d.). Sigma-Aldrich.
  • Allan Chemical Corporation. (2025, September 20). Cryoprotectant Optimization for Biopharma Stability. Allan Chemical Corporation.
  • Schmucker, S., et al. (2024, November 11). DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. European Journal of Pharmaceutics and Biopharmaceutics.
  • Gathungu, R. M., et al. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry.
  • Fathima, N., et al. (n.d.). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. PMC.
  • Jacobs, M. B., et al. (2023, December 19). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling.
  • Schaefer, J. V., et al. (2024, January 28). Degradome analysis to identify direct protein substrates of small-molecule degraders. Molecular Systems Biology.
  • N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE. (n.d.). CAMEO Chemicals.
  • Marin Biologic Laboratories. (n.d.). Researchers Developed a Novel Tool for Proteome-Wide Identification of Small-Molecule Degrader Targets.
  • S. B. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Jacobs, M. B., et al. (2023, December 19). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. ACS Publications.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Allan Chemical Corporation. (2025, October 18). 5 Key Differences Between Cryoprotectant Types. Allan Chemical Corporation.
  • Cryoprotection: ask the experts. (2021, June 2). RegMedNet.
  • The Chemistry of Plant Cryoprotectants. (2022, August 17). YouTube.
  • Clifton, L. A., et al. (2025, August 5). Stabilising proteins in solution using affordable and readily available small molecules. PMC.
  • Al-Tamimi, A. A. M., et al. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PMC.
  • An, Y., et al. (2023, August 1). Assessment of the stability of antimicrobials and resistance genes during short- and long-term storage condition: accounting for uncertainties in bioanalytical workflows. PMC.
  • Kumar, A., et al. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • George, D., & Wu, J. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Soubh, A., et al. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Research Square.
  • Gathungu, R. M., et al. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications.
  • Kumar, V. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
  • Bajaj, S., et al. (2016, December 14). Forced Degradation Studies. MedCrave online.
  • Sharma, A. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.
  • Patel, A. K., et al. (2023, June). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Malm, M., et al. (n.d.). Stability of sulphonamide drugs in meat during storage. PubMed.
  • Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. (2022, December 14). Single Use Support.
  • Liu, D., et al. (n.d.). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Do freeze-thaw cycles damage small molecules dissolved in DMSO?. (2023, April 10). Reddit.
  • Kozikowski, B. A., et al. (2026, February 9). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
  • Xie, S., et al. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed.
  • Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment. (n.d.). ResearchGate.
  • Selected physicochemical properties of the sulfonamide antibiotics. (n.d.). ResearchGate.
  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). ResearchGate.

Sources

Validation & Comparative

Navigating the Cellular Maze: A Guide to Reproducible N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics often hinges on the precise and reproducible characterization of drug-target interactions. N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide, a compound of interest within several therapeutic areas, is no exception. Establishing robust and reliable binding assay data is paramount for its progression through the drug discovery pipeline. However, a significant challenge that frequently emerges is the variability of assay results across different cell lines. This guide provides a comprehensive framework for understanding and mitigating these discrepancies, ensuring the generation of high-quality, reproducible data for N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide binding assays.

The Crux of the Matter: Why Cell Lines Influence Binding Assay Outcomes

The choice of a cellular model is a critical determinant of experimental success.[1][2][3] Different cell lines, even those derived from the same tissue type, can exhibit significant heterogeneity in their genetic and phenotypic characteristics.[3] This inherent variability can profoundly impact the results of binding assays.[3][4]

Key factors that contribute to this variability include:

  • Target Expression Levels: The density of the target protein on the cell surface or within the cell can directly influence the apparent binding affinity and the dynamic range of the assay.[3]

  • Presence of Interacting Partners: The cellular context, including the expression of other proteins that may interact with the target or the ligand, can modulate binding characteristics.

  • Signaling Pathway Differences: Variations in downstream signaling pathways can indirectly affect target availability and conformation.[3]

  • Cellular Health and Metabolism: The metabolic state and overall health of the cells can impact assay performance and data relevance.[1][5]

  • Genetic Stability and Passage Number: Continuous passaging of cell lines can lead to genetic drift, altering their characteristics over time.[1][3]

Therefore, a "one-size-fits-all" approach to cell line selection is seldom effective. A thorough understanding of the cellular system is essential for generating meaningful and reproducible data.

Experimental Design: A Blueprint for Reproducibility

To systematically investigate the reproducibility of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide binding assays, a well-controlled experimental design is crucial. This guide proposes a comparative study across three distinct, yet relevant, cell lines.

Cell Line Selection Rationale:

For the purpose of this guide, we will consider three hypothetical, yet representative, human cell lines:

  • Cell Line A (e.g., HEK293): A commonly used, easily transfectable cell line, often used for overexpressing a target of interest. While convenient, it may lack the physiological relevance of other lines.[2]

  • Cell Line B (e.g., A549): A cancer cell line derived from lung adenocarcinoma. This line may endogenously express the target at physiologically relevant levels but can harbor mutations that might affect experimental outcomes.[2]

  • Cell Line C (e.g., Primary Human Bronchial Epithelial Cells): A primary cell line that offers high physiological relevance but can be more challenging to culture and may have a higher rate of spontaneous death.[1][2]

Core Experimental Workflow:

The following diagram illustrates the key stages of the comparative binding assay workflow.

experimental_workflow cluster_prep Cell Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_characterization Cell Line Characterization cell_culture->cell_characterization cell_plating Cell Plating cell_characterization->cell_plating compound_prep Compound Preparation incubation Incubation compound_prep->incubation washing Washing incubation->washing detection Detection washing->detection data_acquisition Data Acquisition data_processing Data Processing data_acquisition->data_processing data_interpretation Data Interpretation data_processing->data_interpretation

Caption: A streamlined workflow for comparative binding assays.

Detailed Methodologies: Ensuring Technical Rigor

Reproducibility is built upon a foundation of meticulous and well-documented protocols. The following sections provide detailed, step-by-step methodologies for the key experiments.

Part 1: Cell Line Characterization and Culture

Objective: To ensure the identity, purity, and consistency of the cell lines used in the binding assays.[6][7][8]

Protocol:

  • Cell Line Authentication:

    • Perform Short Tandem Repeat (STR) analysis to confirm the identity of each cell line.[8]

    • Compare the resulting STR profile to established databases (e.g., ATCC).

  • Mycoplasma Testing:

    • Regularly test all cell cultures for mycoplasma contamination using a PCR-based method.

  • Cell Culture and Maintenance:

    • Culture each cell line according to the supplier's recommendations, using consistent lots of media and supplements.[1]

    • Maintain cells in a logarithmic growth phase and avoid over-confluency.[1][5]

    • Record passage numbers and adhere to a predetermined limit to minimize genetic drift.[1][3]

  • Target Expression Verification (if applicable):

    • If the target of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide is known, quantify its expression level in each cell line using techniques like qPCR or Western blotting.

Part 2: Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and binding capacity (Bmax) of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide in each cell line.

Protocol:

  • Cell Plating:

    • Seed an equal number of viable cells from each cell line into 96-well plates.[1] Optimize seeding density to achieve a robust signal window.[1][9]

  • Compound Preparation:

    • Prepare a series of dilutions of a radiolabeled version of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide (the "hot" ligand).

    • Prepare a high concentration of the unlabeled N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide (the "cold" ligand) for determining non-specific binding.

  • Incubation:

    • Add the radiolabeled ligand at various concentrations to the wells containing the cells.

    • For non-specific binding determination, add the high concentration of the cold ligand to a separate set of wells before adding the radiolabeled ligand.

    • Incubate the plates at a controlled temperature (e.g., 37°C) for a predetermined optimal time to reach equilibrium.[4]

  • Washing:

    • Rapidly wash the cells with ice-cold buffer to remove unbound radioligand.

  • Detection:

    • Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform saturation binding analysis by plotting specific binding against the concentration of the radiolabeled ligand.

    • Determine the Kd and Bmax values by fitting the data to a one-site binding model using non-linear regression analysis.

Comparative Data Analysis and Interpretation

The quantitative data obtained from the binding assays should be summarized in a clear and concise table to facilitate comparison across the different cell lines.

Table 1: Comparative Binding Parameters of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

Cell LineKd (nM)Bmax (fmol/mg protein)
Cell Line A (HEK293) [Insert experimental value][Insert experimental value]
Cell Line B (A549) [Insert experimental value][Insert experimental value]
Cell Line C (Primary HBEC) [Insert experimental value][Insert experimental value]

Interpreting the Results:

Discrepancies in the Kd and Bmax values between the cell lines are to be expected and provide valuable insights. For instance:

  • A lower Kd value in one cell line suggests a higher binding affinity of the compound in that particular cellular context.

  • Differences in Bmax values likely reflect variations in the target protein expression levels across the cell lines.

It is crucial to correlate these binding data with the cell line characterization data. For example, a higher Bmax should correspond to higher target expression levels as determined by qPCR or Western blotting.

Signaling Pathway Considerations

The sulfonamide functional group is a key feature in a variety of approved drugs and clinical candidates, known for its ability to form strong hydrogen bonds. Sulfonamides can act on various targets, including enzymes and receptors.[10][11][12] For example, some sulfonamide derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes.[12][13] If N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide is hypothesized to interact with a specific signaling pathway, this should be visually represented.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor effector Effector Enzyme receptor->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Modulation ligand N-cyclohexyl-4-ethoxy- N-methylnaphthalene- 1-sulfonamide ligand->receptor Binding

Caption: A generalized cell signaling pathway potentially modulated by the compound.

Troubleshooting and Best Practices for Enhanced Reproducibility

Despite careful planning, variability can still arise.[4] Here are some key troubleshooting tips and best practices to minimize it:

  • Reagent Quality and Consistency: Use high-quality reagents with minimal batch-to-batch variability.[14][15] Maintain a detailed record of lot numbers for all reagents.[1]

  • Pipetting and Automation: Inaccurate pipetting is a major source of error.[16] Employ automated liquid handling systems where possible to improve precision.[16]

  • Environmental Control: Strictly control environmental conditions such as temperature, pH, and CO2 levels, as they can influence binding interactions.[1][14]

  • Quality Control Samples: Include quality control samples in each assay run to monitor performance and identify any deviations.[14]

  • Data Normalization: When comparing results across experiments, consider appropriate data normalization strategies to account for inter-assay variability.

Conclusion: A Path Towards Reliable Data

The reproducibility of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide binding assays is not an insurmountable challenge but requires a systematic and scientifically rigorous approach. By carefully selecting and characterizing cell lines, adhering to detailed and validated protocols, and implementing robust quality control measures, researchers can generate reliable and reproducible data. This, in turn, will enable more informed decision-making in the drug discovery and development process, ultimately accelerating the journey of promising compounds from the laboratory to the clinic.

References

  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. Available at: [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Available at: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. Available at: [Link]

  • What's Unique about Ligand Binding Assay Bioanalysis and What Have We Learned from Outsourcing? | Journal of Biopharmaceutical Statistics. Available at: [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells | Promega Connections. Available at: [Link]

  • The Complete Guide to Cell-Based Assays - SPT Labtech. Available at: [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. Available at: [Link]

  • Full article: Addressing The Challenges of Biomarker Calibration Standards in Ligand-Binding Assays: A European Bioanalysis Forum Perspective - Taylor & Francis. Available at: [Link]

  • Cell Line Characterization | Abzena. Available at: [Link]

  • Factors affecting test reproducibility among laboratories - WOAH. Available at: [Link]

  • The Impact of Cell Line Selection on Functional Assay Results - Precision Antibody. Available at: [Link]

  • Cell Line Characterization - Charles River Laboratories. Available at: [Link]

  • Cell Line Characterization - Therapeutic Proteins & Peptides - CD Formulation. Available at: [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. Available at: [Link]

  • Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com. Available at: [Link]

  • Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds - PubMed. Available at: [Link]

  • N-Cyclohexyl-4-methyl-N-propylbenzenesulfonamide - PMC. Available at: [Link]

  • US9796670B2 - N-(4-hydroxy-4-methyl-cyclohexyl) - Google Patents.
  • Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. Available at: [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC. Available at: [Link]

  • N-Cyclohexyl-N-methylbenzenesulfonamide - PMC. Available at: [Link]

  • Sulfonamides mechanism of action () - ResearchGate. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

  • Alternatives to Highly Hazardous Pesticides - SAICM Knowledge. Available at: [Link]

  • Binding Assay His-tagged proteins) | Protocols.io. Available at: [Link]

  • 7-Methylnaphthalene-1-sulfonic acid Synonyms - EPA. Available at: [Link]

  • 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation - PMC. Available at: [Link]

  • Binding Database. Available at: [Link]

  • N-Cyclohexyl-N-methylbenzene-sulfonamide - PubMed. Available at: [Link]

  • N-[trans-4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]cyclohexyl]ethanesulfonamide. Available at: [Link]

  • (PDF) The Antibacterial and Cytotoxic Activities of Four New Sulfonamides Against Clinical Gram-Negative Bacteria - ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug development and chemical synthesis, the responsible management of novel compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide. As a compound without extensive, publicly available hazard data, it is imperative to handle it with the utmost caution, treating it as a hazardous substance to mitigate potential risks to personnel and the environment.

The procedures outlined below are synthesized from established best practices for handling uncharacterized research chemicals and are grounded in regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Foundational Principles of Disposal: Risk Mitigation and Regulatory Compliance

The disposal of any novel chemical compound is governed by the principle of precaution. In the absence of a specific Safety Data Sheet (SDS), the chemical's structural components—a sulfonamide, a naphthalene ring, a cyclohexyl group, and an ethoxy group—suggest potential for biological activity and environmental persistence. Therefore, N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide must be managed as hazardous waste.

Disposal procedures are not merely procedural; they are designed to prevent contamination of water systems, avoid accidental exposure to personnel, and ensure compliance with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".[1][2][3]

Immediate Safety and Handling Protocols

Before initiating any disposal-related activities, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from a safety and compliance perspective.

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[4][5][6]

  • Primary Waste: All stock of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide designated for disposal should be kept in its original, clearly labeled container whenever possible.[7]

  • Contaminated Materials: Any materials that have come into contact with the compound, including but not limited to, pipette tips, weighing boats, gloves, and absorbent paper from spill clean-ups, must be collected as solid hazardous waste.

  • Solvent Rinsate: The initial solvent rinse of any glassware or equipment that contained the compound must be collected as liquid hazardous waste.[4] Subsequent rinses with soap and water may be permissible for drain disposal, but the first rinse is considered contaminated.

Proper containment is critical to prevent leaks and accidental exposure.[1]

  • Container Selection: Use a chemically compatible container, typically high-density polyethylene (HDPE) or the original glass container, for waste collection. The container must be in good condition, free of cracks or deterioration, and possess a secure, leak-proof lid.[1]

  • Labeling: The waste container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" . The label must also include the full chemical name: "N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide" (no abbreviations or chemical formulas), the approximate quantity of the waste, and the date the waste was first added to the container.[4][5]

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[1][2]

  • Segregation: Store the waste container in secondary containment (such as a plastic tub) to contain any potential leaks. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[4]

  • Closure: Keep the waste container sealed at all times, except when adding waste.[4][5][7]

Disposal of hazardous waste must be handled by trained professionals.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide Information: Furnish the EHS personnel with all available information regarding the waste, including the full chemical name and any known properties.

  • Documentation: Maintain a record of the waste generated and its disposal, in line with your institution's policies and regulatory requirements.

Decontamination of Laboratory Equipment

Any reusable labware that has been in contact with N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide requires thorough decontamination.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining compound. This initial rinsate must be collected as hazardous waste.

  • Secondary Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

For containers that held acutely toxic chemicals (a determination that should be made cautiously for an uncharacterized compound), the first three rinses must be collected as hazardous waste.[4]

Quantitative Data and Hazard Summary

As no specific Safety Data Sheet is available, quantitative hazard data for N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide is not established. The table below summarizes the general hazard classifications that should be assumed based on its chemical structure and the principles of chemical safety.

Hazard ParameterAssumed Classification and Rationale
Acute Toxicity Assume harmful if swallowed, inhaled, or in contact with skin, pending toxicological data.
Skin/Eye Irritation Assume potential for irritation based on common properties of complex organic molecules.[9][10]
Environmental Hazard The naphthalene structure suggests potential for persistence and toxicity to aquatic life.[11] Therefore, it must not be disposed of down the drain.
Reactivity Sulfonamides are generally stable but can react with strong oxidizing agents.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide and associated waste.

DisposalWorkflow Disposal Workflow for N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure Start Waste Generated (Pure Compound, Contaminated Solids, Rinsate) Assess Is an SDS available with specific disposal instructions? Start->Assess TreatAsHazardous Treat as Hazardous Waste Assess->TreatAsHazardous No Segregate Segregate Waste Streams (Solid, Liquid, Sharps) TreatAsHazardous->Segregate Container Select & Label Appropriate Hazardous Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store EHS Contact EHS for Pickup Store->EHS Document Document Waste for Disposal EHS->Document

Sources

Operational Guide & PPE Specifications for Handling N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide is a specialized synthetic organic compound utilized in advanced research and drug development. As a sulfonamide derivative, it carries inherent risks common to its chemical class, including potential skin sensitization, severe eye irritation, and respiratory toxicity upon inhalation of fine powders ([1]).

Because novel or uncharacterized laboratory chemicals lack exhaustive toxicological data, standard laboratory safety protocols dictate that this compound must be handled with the stringent precautions reserved for [2]. This guide provides a self-validating, step-by-step operational framework to ensure maximum personnel safety, regulatory compliance, and experimental integrity.

Causality-Driven Risk Assessment

True laboratory safety requires understanding the mechanistic causality behind protective equipment. The selection of PPE for this specific naphthalene-sulfonamide derivative is driven by three primary exposure vectors:

  • Inhalation Risk (Aerosolization): Synthetic organic compounds often exist as fine, highly electrostatic powders. Weighing or transferring the dry powder can easily generate aerosols. Inhalation of sulfonamide dust can cause acute respiratory tract irritation and potential systemic toxicity ([3]). Therefore, engineering controls (fume hoods) are the primary defense, supplemented by respiratory PPE when necessary ([4]).

  • Dermal Absorption & Sensitization: The molecular structure features highly lipophilic moieties (cyclohexyl and ethoxy groups), which increase the likelihood of dermal penetration. This risk is exponentially higher if the compound is dissolved in permeation-enhancing organic solvents like Dimethyl Sulfoxide (DMSO). Double-gloving is required to provide a fail-safe against solvent-mediated chemical breakthrough ([5]).

  • Ocular Hazards: Direct contact with sulfonamide powders or concentrated solutions can cause severe, sometimes irreversible, corneal damage ([6]). Standard safety glasses with side shields are insufficient for fine powders; indirect-venting chemical splash goggles are mandatory ([7]).

Mandatory Personal Protective Equipment (PPE) Matrix

In compliance with the OSHA PPE Standard (29 CFR 1910.132) ([8], [9]), the following equipment is required for all handling procedures involving this compound.

PPE CategorySpecification / StandardQuantitative MetricOperational Justification
Hand Protection Double Nitrile Gloves 5 mil thickness; Breakthrough time >240 minNitrile provides superior chemical resistance[5]. Double gloving ensures a fail-safe against solvent (e.g., DMSO) permeation.
Eye & Face Chemical Splash GogglesANSI Z87.1-2010 or newerIndirect venting prevents powder ingress and protects against liquid splashes[8].
Body Protection Flame-Resistant Lab Coat100% Cotton or Nomex; Knee-lengthPrevents static discharge (which could ignite solvent vapors) and shields exposed skin[7].
Respiratory N95 or P100 Respirator95% - 99.97% particulate filtrationRequired only if handling powder outside of a certified Class II BSC or chemical fume hood[9].

Step-by-Step Operational Workflows

HandlingWorkflow Start Receive N-cyclohexyl-4-ethoxy- N-methylnaphthalene-1-sulfonamide Assess Assess Physical State Start->Assess Solid Dry Powder / Crystalline Assess->Solid Liquid Solution / Dissolved Assess->Liquid Hood Transfer to Class II BSC or Fume Hood Solid->Hood Liquid->Hood PPE_Solid N95/P100 Respirator, Double Nitrile Gloves, Safety Goggles Hood->PPE_Solid If Solid PPE_Liquid Splash Shield, Double Nitrile Gloves, Chemical Apron Hood->PPE_Liquid If Liquid Weigh Weigh using Anti-static Spatula PPE_Solid->Weigh Dilute Dilute in appropriate solvent (e.g., DMSO) PPE_Liquid->Dilute Weigh->Dilute Store Seal and Store at -20°C Dilute->Store

Workflow for assessing physical state and determining handling procedures for the compound.

Phase 1: Pre-Operational Setup & Donning
  • Ventilation Verification: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Never handle the dry powder on an open bench ([4]).

  • Static Mitigation: Wipe down the interior of the hood and the analytical balance with a static-reducing solution or use an anti-static ionizer bar to prevent powder dispersion.

  • Donning PPE: Inspect all PPE for defects. Put on the FR lab coat, followed by chemical splash goggles. Don the first pair of nitrile gloves (inner layer), ensuring they go under the lab coat cuffs. Don the second pair (outer layer) over the cuffs to create a seamless barrier.

Phase 2: Handling & Weighing Protocol
  • Preparation: Place a disposable anti-static weigh boat on the balance. Tare the balance.

  • Transfer: Using a grounded, anti-static micro-spatula, carefully transfer the N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide powder. Keep the source container as close to the weigh boat as possible to minimize the aerosolization distance.

  • Solubilization: If preparing a stock solution, add the carrier solvent (e.g., DMSO) directly to the weigh boat, or transfer the powder to a pre-tared, sealable vial before adding the solvent. Cap the vial immediately.

  • Sealing: Wipe the exterior of the sealed vial with a 70% ethanol wipe before removing it from the fume hood.

Phase 3: Doffing & Decontamination
  • Outer Glove Removal: Aseptically remove the outer contaminated gloves inside the fume hood and dispose of them in a designated hazardous solid waste container.

  • Surface Decontamination: Wearing the inner gloves, wipe down the balance, spatulas, and hood surfaces with a solvent appropriate for sulfonamides (a mixture of water and ethanol), followed by a standard soap and water wash.

  • Final Doffing: Remove the inner gloves, lab coat, and goggles. Wash hands immediately with soap and water ([5]).

Waste Disposal & Spill Management

SpillResponse Spill Spill Detected Evac Evacuate Immediate Area Spill->Evac Assess Assess Spill Size Evac->Assess Minor Minor (<50 mg or <5 mL) Assess->Minor Major Major (>50 mg or >5 mL) Assess->Major DonPPE Don Spill Kit PPE (Respirator, Heavy Gloves) Minor->DonPPE EHS Contact EHS immediately Major->EHS Dispose Place in Hazardous Waste Container EHS->Dispose EHS Team Contain Contain with Absorbent or Damp Paper Towel DonPPE->Contain Clean Wipe inward, Decontaminate with 70% EtOH Contain->Clean Clean->Dispose

Emergency response pathway for minor and major chemical spills involving hazardous compounds.

Spill Response Protocol
  • Minor Spills (<50 mg powder or <5 mL solution):

    • Don fresh double nitrile gloves and a particulate respirator ([9]).

    • For powders: Do not dry sweep. Cover the spill with damp paper towels (moistened with water or ethanol) to prevent dust generation ([3]).

    • Wipe inward from the edges to the center to prevent spreading.

    • Place all contaminated materials into a labeled, sealable hazardous waste bag.

  • Major Spills (>50 mg or >5 mL):

    • Evacuate the immediate laboratory area.

    • Secure the doors and post a "DO NOT ENTER - CHEMICAL SPILL" sign.

    • Contact the institutional Environmental Health and Safety (EHS) emergency response team immediately.

Waste Categorization

Dispose of all unused N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide, contaminated consumables (pipette tips, weigh boats), and compromised PPE as Hazardous Chemical Waste in accordance with local and federal EPA regulations. Do not flush down the sink or dispose of in standard municipal trash ([1]).

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Institutes of Health (NIH) / National Academies Press. URL: [Link]

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Source: NIH PubMed Central (PMC). URL: [Link]

  • Title: Laboratory Safety Manual. Source: Duke University Occupational & Environmental Safety Office (OESO). URL: [Link]

  • Title: Policy for Personal Protective Equipment (PPE) in Research Laboratories. Source: Columbia University Environmental Health & Safety. URL: [Link]

  • Title: Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide. Source: Chemos GmbH & Co. KG. URL: [Link]

  • Title: Personal Protective Equipment in Chemistry. Source: Dartmouth College Environmental Health and Safety. URL: [Link]

  • Title: Personal Protective Equipment Guidelines. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.